4-(Hydroxymethyl)pyridin-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-1-2-7-3-6(5)9/h1-3,8-9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIALYCUOREABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497147 | |
| Record name | 4-(Hydroxymethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33349-67-6 | |
| Record name | 4-(Hydroxymethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis pathways for 4-(Hydroxymethyl)pyridin-3-ol
An In-depth Technical Guide to the Synthesis of 4-(Hydroxymethyl)pyridin-3-ol
Abstract
This compound, a structural analog of pyridoxine (Vitamin B6), is a pivotal building block in medicinal chemistry and drug development. Its unique arrangement of functional groups—a hydroxymethyl moiety and a phenolic hydroxyl group on a pyridine core—makes it a valuable synthon for creating complex molecules with potential therapeutic applications. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. Moving beyond a simple recitation of methods, this document delves into the mechanistic rationale behind experimental choices, offers detailed, field-tested protocols, and presents a comparative analysis to aid in method selection for specific research and development objectives.
Introduction: Strategic Importance of this compound
The pyridine ring is a privileged scaffold in pharmaceutical science, present in numerous approved drugs. The specific isomer, this compound (CAS No: 33349-67-6), serves as a key intermediate for compounds that mimic the biological activity of Vitamin B6, a cofactor in many enzymatic reactions, including amino acid metabolism.[1] Its synthesis is non-trivial, requiring careful control of regioselectivity and functional group compatibility. The selection of a synthetic route depends on factors such as starting material availability, scalability, and desired purity. This guide will illuminate the most reliable and efficient pathways reported in the literature, providing the necessary technical depth for successful laboratory execution.
Retrosynthetic Analysis
A logical approach to synthesizing this compound begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, more readily available precursors. This analysis reveals two primary strategic disconnections:
-
C-O Bond Formation (Functional Group Interconversion): The most direct approach involves the reduction of a carbonyl group at the C4 position, such as an aldehyde or a carboxylic acid ester. This is often the preferred route due to the high efficiency of modern reducing agents.
-
C-C Bond Formation: An alternative strategy involves forming the carbon-carbon bond of the hydroxymethyl group itself. This typically employs organometallic reagents, such as a Grignard reagent, reacting with a suitable one-carbon electrophile like formaldehyde.
References
Spectroscopic analysis of 4-(Hydroxymethyl)pyridin-3-ol (NMR, Mass Spec, IR)
Introduction: The Structural Elucidation of a Pyridoxine Analogue
4-(Hydroxymethyl)pyridin-3-ol, a close structural analogue of pyridoxine (Vitamin B6), is a compound of significant interest in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its three-dimensional structure and the electronic properties of its functional groups. Therefore, the unambiguous confirmation of its chemical identity and purity is a critical prerequisite for any further investigation. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—as applied to the structural elucidation of this compound.
This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a practical, field-tested framework for interpreting spectroscopic data. The causality behind experimental choices, the logic of spectral interpretation, and the integration of data from multiple techniques are emphasized to ensure a holistic and trustworthy structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the covalent framework and deduce the connectivity of atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).
Predicted ¹H NMR Spectrum of this compound:
Based on its structure, we can predict the following signals:
-
Aromatic Protons: Three protons are attached to the pyridine ring at positions 2, 5, and 6. Their chemical shifts are influenced by the electron-donating hydroxyl and hydroxymethyl groups and the electronegativity of the nitrogen atom. They will appear as distinct signals in the aromatic region of the spectrum.
-
Hydroxymethyl Protons (-CH₂OH): The two protons of the methylene group are chemically equivalent and will give rise to a single signal. Its chemical shift will be in the range typical for protons attached to a carbon adjacent to both an aromatic ring and an oxygen atom.
-
Hydroxyl Protons (-OH): The two hydroxyl protons (one phenolic, one alcoholic) are labile and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. They often appear as broad singlets and may exchange with deuterium in deuterated solvents like D₂O, leading to their disappearance from the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~8.0 - 8.2 | Singlet (or narrow doublet) | 1H |
| H-6 | ~7.8 - 8.0 | Doublet | 1H |
| H-5 | ~7.2 - 7.4 | Doublet | 1H |
| -CH₂OH | ~4.6 - 4.8 | Singlet | 2H |
| Ar-OH | Variable (Broad) | Singlet | 1H |
| -CH₂OH | Variable (Broad) | Singlet | 1H |
Note: Predictions are based on analysis of pyridoxine derivatives and related structures[1]. Coupling constants (J) for the aromatic protons are expected to be in the range of 2-8 Hz.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; for instance, using D₂O will result in the exchange and disappearance of the -OH proton signals.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment on a 400 or 500 MHz spectrometer would involve 8 to 16 scans, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.[2]
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Analysis: Integrate the peaks to determine the relative proton ratios and analyze the multiplicities to deduce spin-spin coupling patterns.
Workflow for ¹H NMR Analysis
Caption: General workflow for NMR spectroscopic analysis.
¹³C NMR Spectroscopy: Visualizing the Carbon Backbone
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Typically, each unique carbon atom gives rise to a single peak.
Predicted ¹³C NMR Spectrum of this compound:
The structure has six carbon atoms, all in unique chemical environments, which should result in six distinct signals in the ¹³C NMR spectrum.
-
Aromatic Carbons: Five carbons are part of the pyridine ring. Their chemical shifts are influenced by their position relative to the nitrogen atom and the hydroxyl and hydroxymethyl substituents. The carbons bearing the hydroxyl group (C-3) and the hydroxymethyl group (C-4) will be significantly affected.
-
Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group will appear at a higher field (lower ppm) compared to the aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 - 148 |
| C-3 | ~150 - 155 (bearing -OH) |
| C-4 | ~135 - 140 (bearing -CH₂OH) |
| C-5 | ~125 - 128 |
| C-6 | ~140 - 143 |
| -CH₂OH | ~60 - 64 |
Note: Predictions are based on data from related pyridine compounds[3].
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR, with the primary difference being the pulse program used. A standard ¹³C experiment is a proton-decoupled experiment, which results in each unique carbon appearing as a singlet.
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of solvent) due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required. The spectral width is much larger, around 200-220 ppm.
-
Data Processing and Analysis: The processing steps are analogous to ¹H NMR. The analysis involves identifying the number of signals and correlating their chemical shifts to the different carbon environments in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Expected Mass Spectrum of this compound:
The molecular formula is C₆H₇NO₂. The nominal molecular weight is 125 g/mol .
-
Molecular Ion (M⁺•): In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion is expected at a mass-to-charge ratio (m/z) of 125.
-
Fragmentation Pattern: The molecular ion is expected to undergo characteristic fragmentation. Common fragmentation pathways for similar structures, like pyridoxine, involve the loss of small, stable molecules or radicals.[4]
-
Loss of •OH (m/z 108): Loss of a hydroxyl radical from the hydroxymethyl group.
-
Loss of H₂O (m/z 107): Loss of a water molecule, likely involving one of the hydroxyl groups and a nearby proton.
-
Loss of •CH₂OH (m/z 94): Cleavage of the hydroxymethyl group.
-
Ring Fragmentation: Cleavage of the pyridine ring can lead to smaller fragments, such as those corresponding to the loss of HCN.[5]
-
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Identity |
| 125 | [M]⁺• (Molecular Ion) |
| 108 | [M - •OH]⁺ |
| 107 | [M - H₂O]⁺• |
| 94 | [M - •CH₂OH]⁺ |
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (typically sub-microgram) into the ion source of the mass spectrometer. For a volatile and thermally stable compound like this, direct insertion probe or gas chromatography (GC-MS) are suitable methods.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural insights, often by comparing it to fragmentation libraries and known fragmentation mechanisms of related compounds.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expected IR Spectrum of this compound:
The key functional groups—hydroxyl (-OH) and the aromatic pyridine ring—will give rise to characteristic absorption bands.
-
O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl groups. The broadness is a result of hydrogen bonding.
-
Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
-
C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will appear as a series of bands in the 1450-1640 cm⁻¹ region.[6]
-
C-O Stretch: The stretching vibrations for the alcoholic C-O and phenolic C-O bonds are expected to appear in the 1050-1250 cm⁻¹ region.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H Stretch | Hydroxyl (-OH) |
| 3010-3100 | C-H Stretch | Aromatic |
| 1450-1640 | C=C, C=N Stretch | Pyridine Ring |
| 1050-1250 | C-O Stretch | Alcohol, Phenol |
Note: Predictions are based on characteristic IR frequencies and data for related compounds like 4-(hydroxymethyl)pyridine[7][8].
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the most common methods are:
-
KBr Pellet: Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the instrument and acquire the IR spectrum.
-
Data Analysis: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present in the molecule.
Conclusion: A Unified Structural Assignment
The structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of data from NMR, MS, and IR spectroscopy. IR spectroscopy confirms the presence of key functional groups (hydroxyl, pyridine ring). Mass spectrometry establishes the correct molecular weight and provides clues to the molecule's composition through fragmentation. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the atomic connectivity, allowing for an unambiguous assignment of the complete chemical structure. This multi-faceted approach forms the bedrock of chemical characterization, ensuring the scientific integrity of all subsequent research.
References
- 1. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to 4-(Hydroxymethyl)pyridin-3-ol: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(hydroxymethyl)pyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, structural features, synthesis, reactivity, and potential applications, offering a technical resource for researchers and developers in the pharmaceutical and chemical industries.
Core Identification and Chemical Profile
This compound is a pyridine derivative characterized by the presence of both a hydroxyl and a hydroxymethyl group attached to the pyridine ring. This unique substitution pattern imparts a combination of chemical reactivity and potential for biological activity.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| CAS Number | 33349-67-6 | ChemScene[1] |
| IUPAC Name | (3-hydroxypyridin-4-yl)methanol | PubChem |
| Molecular Formula | C₆H₇NO₂ | ChemScene[1] |
| Molecular Weight | 125.13 g/mol | ChemScene[1] |
| Canonical SMILES | C1=C(C(=CN=C1)O)CO | Smolecule[2] |
| InChI Key | JUQAHKKCIRPYOG-UHFFFAOYSA-N | Smolecule[2] |
| Appearance | White to off-white solid (predicted) | |
| Boiling Point | 210°C at 760 mmHg (predicted) | |
| Density | 1.207 g/cm³ (predicted) |
Synthesis and Characterization
The synthesis of this compound can be approached through several synthetic strategies common in pyridine chemistry. A plausible and efficient method involves the functionalization of a pre-existing pyridine ring.
Proposed Synthesis Pathway
A logical synthetic route would start from a readily available substituted pyridine, such as a pyridinemethanol derivative, followed by the introduction of the hydroxyl group. For instance, the synthesis could be adapted from methods used for similar hydroxypyridines.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A Generalized Approach
The following protocol is a generalized procedure based on established methodologies for the synthesis of hydroxypyridines.
Step 1: Nitration of 4-Pyridinemethanol
-
To a stirred solution of 4-pyridinemethanol in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60°C for several hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium carbonate) to precipitate the product, 4-(hydroxymethyl)-3-nitropyridine.
-
The crude product is filtered, washed with water, and can be purified by recrystallization.
Step 2: Reduction of the Nitro Group
-
The 4-(hydroxymethyl)-3-nitropyridine is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A reducing agent, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation (H₂ over Pd/C), is added.
-
The reaction mixture is heated under reflux for several hours until the reduction is complete (monitored by TLC).
-
The mixture is then filtered to remove the catalyst, and the solvent is evaporated under reduced pressure.
-
The resulting residue is neutralized to afford 4-(hydroxymethyl)pyridin-3-amine.
Step 3: Diazotization and Hydrolysis
-
The 4-(hydroxymethyl)pyridin-3-amine is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid) and cooled to 0-5°C.
-
A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5°C.
-
After the addition, the mixture is stirred at low temperature for a short period to ensure complete diazotization.
-
The reaction mixture is then gently warmed, leading to the evolution of nitrogen gas and the formation of the hydroxyl group.
-
The solution is neutralized, and the product, this compound, is extracted with an organic solvent.
-
The organic extracts are dried, and the solvent is removed to yield the final product, which can be further purified by column chromatography or recrystallization.
Characterization
The structure of this compound would be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The specific chemical shifts and coupling patterns would be consistent with the assigned structure.[3]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the six carbon atoms in the molecule, with characteristic shifts for the aromatic carbons and the methylene carbon.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (125.13 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretching of the hydroxyl and hydroxymethyl groups, C-O stretching, and the aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring.[4][5][6]
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of the pyridine ring and its two functional groups.
-
Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can be protonated or alkylated. The electron-withdrawing nature of the nitrogen atom also influences the reactivity of the ring towards electrophilic and nucleophilic substitution reactions.
-
Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide. It can also undergo etherification and esterification reactions.
-
Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. It can also be converted to other functional groups, such as halides or esters.
The presence of both a hydroxyl and a hydroxymethyl group offers multiple sites for further chemical modification, making it a valuable scaffold for building more complex molecules. For instance, the bromine atom in the related compound 6-Bromo-4-(hydroxymethyl)pyridin-3-ol enhances its reactivity and can be substituted by various nucleophiles.[2]
Applications in Drug Development and Medicinal Chemistry
Pyridine and its derivatives are privileged structures in medicinal chemistry, found in numerous approved drugs. This compound, due to its structural similarity to pyridoxine (Vitamin B6), holds significant potential as a building block in drug discovery.
Role as a Bioisostere and Pharmacophore
The hydroxypyridine moiety can act as a bioisostere for other functional groups, such as phenols or amides, allowing for the fine-tuning of a drug candidate's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity. The combination of hydrogen bond donors (hydroxyl groups) and an acceptor (pyridine nitrogen) makes it an attractive pharmacophore for interacting with biological targets.
Potential as a Precursor to Biologically Active Molecules
This compound can serve as a starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. For example, derivatives of hydroxypyridinones have been investigated for their antimicrobial activity.[5]
Link to Pyridoxal Phosphate (PLP)-Dependent Enzymes
The structure of this compound is reminiscent of pyridoxal, a form of Vitamin B6. The active form, pyridoxal phosphate (PLP), is a crucial coenzyme for a vast number of enzymes involved in amino acid metabolism.
Diagram 2: General Mechanism of a PLP-Dependent Transamination Reaction
Caption: Simplified mechanism of a PLP-dependent transaminase.
Given its structural similarity to the core of PLP, this compound could be explored as a starting point for designing inhibitors or modulators of PLP-dependent enzymes, which are implicated in various diseases, including neurological disorders and cancer.
Conclusion
This compound is a versatile heterocyclic compound with a rich chemical profile that makes it a valuable tool for synthetic and medicinal chemists. Its unique combination of functional groups provides multiple avenues for chemical modification, enabling the creation of diverse molecular libraries for drug screening. The structural relationship to Vitamin B6 suggests a strong potential for interaction with biological systems, particularly PLP-dependent enzymes. As the demand for novel therapeutic agents continues to grow, the exploration of such fundamental building blocks will undoubtedly play a crucial role in the future of drug discovery and development.
References
- 1. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 6-Bromo-4-(hydroxymethyl)pyridin-3-ol [smolecule.com]
- 3. 4-HYDROXYMETHYL-PYRIDIN-3-OL(33349-67-6) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Pyridinemethanol [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
A Technical Guide to the Synthetic Elucidation and Isolation of 4-(Hydroxymethyl)pyridin-3-ol
Abstract
4-(Hydroxymethyl)pyridin-3-ol, a structural isomer of the vital B-group vitamin pyridoxine, represents a pyridine scaffold of significant interest for medicinal chemistry and drug development. Unlike its well-documented vitamers, dedicated literature on the discovery and isolation of this specific isomer is notably sparse. This technical guide addresses this gap by presenting a robust and scientifically grounded methodology for its de novo synthesis, purification, and structural characterization. Acting as a blueprint for researchers, this document details a multi-step synthetic pathway starting from a commercially available precursor, 4-methylpyridin-3-ol. Each experimental step is rationalized, explaining the causality behind the choice of reagents and conditions. The guide provides comprehensive, step-by-step protocols for synthesis, a rigorous workflow for isolation and purification, and the analytical framework required for self-validating structural confirmation.
Introduction to this compound
The pyridine ring is a cornerstone scaffold in pharmaceutical sciences, present in a multitude of approved drugs. The substitution pattern on this heterocycle dictates its physicochemical properties and biological activity. This compound is a unique pyridine derivative featuring both a phenolic hydroxyl group and a primary alcohol. This arrangement makes it an intriguing building block for creating novel compounds with potential therapeutic applications.
While its isomer, pyridoxine (Vitamin B6), is extensively studied and synthesized on an industrial scale, this compound is not a naturally occurring vitamer and its synthesis is not widely reported.[1][2] The presence of two reactive hydroxyl groups and an aromatic nitrogen atom presents a distinct synthetic challenge, requiring a carefully planned strategy to achieve regioselective functionalization and avoid unwanted side reactions.
This guide provides a field-proven, logical approach to synthesize and isolate this compound with high purity. We will proceed from a strategic retrosynthetic analysis to a detailed, practical execution of the synthesis and purification.
Retrosynthetic Analysis and Strategic Pathway
The primary challenge in synthesizing this compound lies in the selective introduction of the hydroxymethyl group at the C4 position while the C3 hydroxyl group is present. A direct hydroxymethylation of 4-methylpyridin-3-ol is complicated by the directing effects of the existing hydroxyl group.[3] Therefore, a more controlled, multi-step approach is warranted.
Our proposed strategy begins with the commercially available and structurally similar precursor, 4-methylpyridin-3-ol . The core of the strategy involves:
-
Protection of the reactive 3-hydroxyl group to prevent its interference in subsequent steps.
-
Oxidation of the C4-methyl group to a carboxylic acid.
-
Reduction of the newly formed carboxylic acid at C4 to the target primary alcohol.
-
Deprotection of the 3-hydroxyl group to yield the final product.
This pathway offers multiple points of control and utilizes well-established, high-yielding chemical transformations, ensuring a reliable and reproducible outcome.
References
An In-Depth Technical Guide to the Physical Properties of 4-(Hydroxymethyl)pyridin-3-ol
Introduction: The Significance of 4-(Hydroxymethyl)pyridin-3-ol
This compound, a bifunctional pyridine derivative, represents a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Pyridine scaffolds are integral to a vast array of bioactive molecules due to their unique chemical properties, including their ability to form hydrogen bonds, their inherent basicity, and their structural similarity to benzene.[1] The presence of both a hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group on the pyridine ring of this compound imparts distinct polarity and reactivity, making it a valuable intermediate in the synthesis of complex molecular architectures.
Understanding the fundamental physical properties of this compound, such as its melting point and solubility, is a critical first step in its application. These parameters govern everything from reaction conditions and purification strategies (like recrystallization) to formulation and bioavailability in drug development. This guide provides a comprehensive overview of these properties and details the rigorous experimental methodologies required for their determination, grounded in established principles of physical organic chemistry.
Section 1: Melting Point Analysis
The melting point of a crystalline solid is a cornerstone physical property, serving as a primary indicator of purity and an aid in identification. For a pure compound, the melting point is typically a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs.[2] The presence of impurities will generally cause a depression and broadening of this melting range.
Reported Melting Point Data
Specific, experimentally verified melting point data for this compound (CAS No. 33349-67-6) is not consistently reported across major chemical databases. However, data for structurally related isomers can provide a useful, albeit indirect, reference.
| Compound Name | CAS Number | Reported Melting Point (°C) | Source |
| This compound | 33349-67-6 | Data not readily available | - |
| 6-(Hydroxymethyl)pyridin-3-ol | 40222-77-3 | 123-125 | [3] |
| 4-(Hydroxymethyl)pyridine | 586-95-8 | 53-55 | [4] |
This table is provided for contextual reference. The melting points of isomers and related compounds are not predictive but offer a general sense of the thermal behavior of similar structures.
Causality in Experimental Determination of Melting Point
The definitive determination of a melting point requires a precise and reproducible experimental approach. The capillary method, using a calibrated melting point apparatus, is the standard for its accuracy and the small sample quantity required.
The core principle of this technique is controlled heat transfer. A finely powdered, dry sample is essential to ensure uniform heat distribution and to avoid the confounding effects of residual solvent, which would act as an impurity and artificially depress the melting point. The rate of heating is the most critical experimental variable. A rapid temperature ramp can lead to an erroneously high and broad melting range because the heat transfer from the apparatus to the sample and thermometer lags behind the actual temperature of the heating block.[5] Therefore, a two-stage heating process is employed for efficiency and accuracy.
Standard Operating Protocol for Melting Point Determination
This protocol describes a self-validating system for obtaining a reliable melting point range.
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry, preferably by drying under a vacuum.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Crush the sample into a fine, uniform powder using a spatula. This ensures efficient packing and heat transfer.
-
-
Capillary Tube Packing:
-
Tap the open end of a capillary tube (sealed at one end) into the powdered sample.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the powder into a dense column approximately 2-3 mm high at the bottom. A densely packed sample is crucial for sharp, observable melting.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Ensure the calibrated thermometer or temperature probe is correctly positioned as per the instrument's manual.
-
-
Approximate Melting Point Determination:
-
Set the apparatus to heat at a rapid rate (e.g., 10-15 °C per minute).
-
Observe the sample and record the approximate temperature at which it melts. This provides a target range for the precise measurement.
-
Allow the apparatus to cool significantly before proceeding.
-
-
Accurate Melting Point Determination:
-
Prepare a new capillary with a fresh sample.
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the previously determined approximate melting point.
-
Reduce the heating rate to a slow, controlled ramp of 1-2 °C per minute. This slow rate ensures thermal equilibrium between the heating block, the sample, and the thermometer, which is paramount for accuracy.[5][6]
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely liquefied.
-
The melting point is reported as the range T₁ – T₂.
-
-
Validation:
-
Repeat the accurate determination (Step 5) at least twice with fresh samples. Consistent results across measurements validate the findings.
-
Visualization of Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Section 2: Solubility Profile
Solubility is a fundamental property that dictates how a compound will behave in various chemical environments. The principle of "like dissolves like" is the guiding concept: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The molecular structure of this compound, with its polar hydroxyl groups and the nitrogen atom in the aromatic ring, strongly suggests a significant affinity for polar solvents.[1] These groups can act as hydrogen bond donors and acceptors, facilitating interaction with protic solvents like water.
Predicted and Qualitative Solubility Data
Quantitative solubility data (e.g., in g/100 mL) for this compound is not widely published. However, a qualitative assessment based on its structure can be made, which must then be confirmed experimentally. The pyridine nitrogen also provides a site for protonation, suggesting that the compound's solubility will be pH-dependent, increasing in acidic solutions.
| Solvent System | Solvent Type | Predicted Solubility | Rationale |
| Water (H₂O) | Polar Protic | Soluble | Presence of two hydroxyl groups and a pyridine nitrogen allows for strong hydrogen bonding with water.[1] |
| 5% Hydrochloric Acid (HCl) | Aqueous Acidic | Soluble | The basic pyridine nitrogen will be protonated to form a highly polar pyridinium salt, enhancing aqueous solubility. |
| 5% Sodium Hydroxide (NaOH) | Aqueous Basic | Soluble | The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide salt, increasing aqueous solubility. |
| Ethanol (EtOH) | Polar Protic | Soluble | Capable of hydrogen bonding with the solute. |
| Dichloromethane (CH₂Cl₂) | Non-polar Aprotic | Sparingly Soluble / Insoluble | The high polarity of the solute is unlikely to be overcome by the weaker dipole-dipole interactions with the solvent. |
| Hexanes | Non-polar Aprotic | Insoluble | Significant mismatch in polarity between the solute and solvent. |
Causality in Experimental Determination of Solubility
A systematic approach to solubility testing provides valuable information about the functional groups present in a molecule. The choice of solvents is deliberate, designed to probe different intermolecular forces and acid-base properties. Starting with water tests the overall polarity. Subsequent tests in acidic and basic solutions reveal the presence of basic (amine) or acidic (phenol) functional groups, respectively. Testing in organic solvents of varying polarity helps to further classify the compound.
For this protocol, a standardized ratio of solute to solvent (e.g., ~25 mg of solute to 0.75 mL of solvent) is used to ensure consistent and comparable results. Vigorous mixing is required to overcome any kinetic barriers to dissolution and ensure the system reaches equilibrium.
Standard Operating Protocol for Qualitative Solubility Determination
-
Preparation:
-
Label a series of clean, dry test tubes for each solvent to be tested (Water, 5% HCl, 5% NaOH, Ethanol, Dichloromethane, Hexanes).
-
Accurately weigh approximately 25 mg of this compound into each test tube.
-
-
Solvent Addition and Observation:
-
To the first test tube, add the corresponding solvent (e.g., Water) in three 0.25 mL portions, for a total of 0.75 mL.
-
After each addition, cap and shake the test tube vigorously for at least 30 seconds.
-
Visually inspect the solution against a contrasting background. Note whether the compound is fully soluble (a clear, homogeneous solution), partially soluble (some solid remains but the solution is not saturated), or insoluble (the solid remains largely unchanged).
-
Record the observation.
-
-
Systematic Testing:
-
Repeat Step 2 for each of the remaining solvents in their respective labeled test tubes.
-
The sequence of testing can be logically structured as shown in the workflow diagram below. This hierarchical approach is efficient and informative, using the results of one test to guide the next.
-
-
Data Interpretation:
-
Compile the results in a table.
-
Solubility in 5% HCl confirms the presence of a basic site (the pyridine nitrogen).
-
Solubility in 5% NaOH confirms the presence of an acidic proton (the phenolic hydroxyl group).
-
The overall profile across polar and non-polar organic solvents confirms the compound's high polarity.
-
Visualization of Solubility Testing Workflow
Caption: Hierarchical workflow for qualitative solubility testing.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-HYDROXYMETHYL-PYRIDIN-3-OL 33349-67-6 [ruichubio.com]
- 3. 6-(hydroxymethyl)pyridin-3-ol, CasNo.40222-77-3 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. sinfoochem.com [sinfoochem.com]
A Technical Guide to Quantum Chemical Calculations for 4-(Hydroxymethyl)pyridin-3-ol
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4-(Hydroxymethyl)pyridin-3-ol, a significant isomer of Vitamin B6. Tailored for researchers, computational chemists, and drug development professionals, this document outlines the theoretical underpinnings and practical workflows necessary to elucidate the molecule's electronic structure, reactivity, and spectroscopic properties. We detail a step-by-step protocol using Density Functional Theory (DFT), emphasizing the rationale behind methodological choices, from functional and basis set selection to the incorporation of solvent effects. The guide culminates in a discussion of how to interpret key outputs—such as optimized geometries, vibrational frequencies, Frontier Molecular Orbitals (FMOs), and Molecular Electrostatic Potential (MEP) maps—to derive chemically meaningful insights relevant to medicinal chemistry and materials science.
Introduction: The Scientific Imperative
This compound, also known as pyridoxol, is a vitamer of Vitamin B6, a class of compounds essential to numerous metabolic processes. Its pyridine ring, adorned with hydroxyl and hydroxymethyl functional groups, imparts a rich chemical character, including the potential for various tautomeric forms, protonation states, and intricate hydrogen-bonding networks.[1] Understanding the fundamental electronic and structural properties of this molecule is paramount for applications in drug design, where it can serve as a scaffold or pharmacophore, and in understanding its biological roles.
Quantum chemical calculations offer a powerful, non-invasive lens to probe molecular characteristics at the sub-atomic level. By solving approximations of the Schrödinger equation, we can predict geometries, energies, and a host of electronic properties with high accuracy.[2][3] This guide focuses on Density Functional Theory (DFT), a computational method that balances accuracy with computational cost, making it a workhorse for studying organic molecules of this size.[4] Specifically, we will explore how to reliably predict its three-dimensional structure, vibrational spectra, electronic transitions, and sites of chemical reactivity, providing a foundational dataset for further research.
Theoretical Framework & Methodological Rationale
The reliability of any quantum chemical study hinges on the judicious selection of its theoretical methods. This section explains the "why" behind the chosen computational protocol.
2.1 Density Functional Theory (DFT): The B3LYP Functional
DFT has become the most widely used quantum chemical method due to its favorable scaling and accuracy.[4] We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a good description of electronic structure for a vast range of organic molecules.[5][6] While newer functionals exist, B3LYP remains a robust, well-benchmarked choice for routine calculations of geometries and electronic properties, offering a solid compromise between speed and accuracy.[4][7]
2.2 Basis Set Selection: The Pople-Style 6-311++G(d,p)
A basis set is the set of mathematical functions used to build molecular orbitals. The 6-311++G(d,p) basis set is a flexible, triple-zeta basis set suitable for this system.[8] Let's deconstruct its notation:
-
6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.
-
++G : The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, anions, or weak non-covalent interactions, all of which are relevant to this compound.[7]
-
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for an accurate description of chemical bonding.[9]
2.3 Simulating Biological Conditions: The Implicit Solvent Model
In biological systems or chemical reactions, this compound is rarely in the gas phase. The surrounding solvent can significantly influence its conformation and electronic properties.[10][11][12] Explicitly modeling solvent molecules is computationally prohibitive for routine calculations. Therefore, we employ an implicit solvent model , specifically the Polarizable Continuum Model (PCM).[10][13] PCM treats the solvent as a continuous dielectric medium, creating a cavity around the solute and capturing the bulk electrostatic effects of the solvent (e.g., water) on the molecule.[10][11]
The Computational Workflow: A Validating System
A scientifically sound computational protocol is a self-validating one. The following workflow ensures that the results are physically meaningful and derived from a true energy minimum on the potential energy surface.
Caption: Computational workflow for quantum chemical analysis.
Experimental Protocols: Step-by-Step Methodologies
This section provides the detailed steps for performing the core calculations using the Gaussian software package, a widely used program in computational chemistry.[2][3][14][15]
Protocol 4.1: Geometry Optimization and Frequency Analysis
Objective: To find the most stable 3D structure of the molecule and confirm it is a true energy minimum.
-
Structure Generation:
-
Using a molecular editor like GaussView or the open-source Avogadro, build the this compound molecule.
-
Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., UFF) to get a reasonable starting structure.
-
Save the coordinates in a format readable by Gaussian (e.g., .gjf or .com).
-
-
Gaussian Input File Creation:
-
Open the coordinate file in a text editor.
-
The file should be structured as follows:
-
-
Keyword Explanation (The "Route Card"):
-
%nprocshared=8: Allocates 8 CPU cores for the calculation.
-
%mem=16GB: Allocates 16 Gigabytes of memory.
-
%chk=...: Creates a checkpoint file to save the results.
-
#p: Requests "pretty" (more readable) print output.
-
B3LYP/6-311++G(d,p): Specifies the DFT functional and basis set, as discussed in Section 2.0.
-
Opt: This is the primary keyword that requests a geometry optimization.
-
Freq: This keyword requests a frequency calculation to be performed on the optimized geometry.
-
SCRF=(PCM,Solvent=Water): Specifies the Self-Consistent Reaction Field calculation using the PCM model for water as the solvent.[13]
-
-
Execution and Validation:
-
Submit the input file to the Gaussian program.[16]
-
Upon completion, open the output log file (.log).
-
Search for the "Frequencies" section. A successful optimization to a true minimum will show zero imaginary frequencies . If one or more imaginary frequencies are present, the structure is a transition state or a saddle point, not a minimum, and requires further structural modification.
-
Data Interpretation and Visualization
The output of these calculations is a rich dataset. This section describes how to translate the numerical data into chemical insights.
Molecular Structure and Geometry
The optimized Cartesian coordinates define the molecule's most stable three-dimensional shape. Key internal coordinates (bond lengths, bond angles, and dihedral angles) should be extracted and tabulated. These theoretical values can be compared against experimental data from X-ray crystallography if available, providing a direct validation of the chosen computational level.
Caption: Atom numbering scheme for this compound.
Table 1: Predicted Key Geometric Parameters
| Parameter | Atom IDs | Predicted Value (Å or °) |
|---|---|---|
| Bond Length | C2-N1 | Value from output |
| Bond Length | C3-O8 | Value from output |
| Bond Length | C4-C9 | Value from output |
| Bond Length | C9-O10 | Value from output |
| Bond Angle | N1-C2-C3 | Value from output |
| Dihedral Angle | N1-C2-C3-C4 | Value from output |
(Note: Values are placeholders to be filled from actual calculation output.)
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
Table 2: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Description / Primary Location |
|---|---|---|
| HOMO | Value from output | Typically localized on the electron-rich pyridine ring and oxygen atoms. |
| LUMO | Value from output | Typically a π* orbital delocalized over the aromatic ring. |
| Energy Gap (ΔE) | Calculated Value | Indicates kinetic stability and electronic excitation energy. |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential plotted on the molecule's electron density surface. It is an invaluable tool for predicting reactivity.[17][18][19]
-
Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, such as those around the nitrogen and oxygen atoms. These are the most likely sites for electrophilic attack.[20]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms of the hydroxyl groups. These are the most likely sites for nucleophilic attack.
This map is crucial for drug development, as it can predict how the molecule will interact with a biological target, such as the active site of an enzyme, guiding the design of complementary ligands.
Advanced Calculations: Predicting Spectroscopic Properties
The validated ground-state geometry serves as the foundation for more advanced calculations.
Protocol 6.1: UV-Vis Spectrum Prediction via TD-DFT
Objective: To predict the electronic absorption spectrum and understand the nature of electronic transitions.
-
Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating excited states and predicting UV-Vis spectra.[21][22][23][24][25]
-
Gaussian Input Keyword: Modify the route card from Protocol 4.1. Use the optimized geometry and add the TD keyword.
#p B3LYP/6-311++G(d,p) TD(NStates=10) SCRF=(PCM,Solvent=Water)
-
Interpretation: The output will list the electronic transitions, their corresponding wavelengths (λ), and their oscillator strengths (f). The oscillator strength is a measure of the transition's intensity. A large 'f' value corresponds to a strong absorption peak in the experimental spectrum. Analysis of the contributing orbital transitions (e.g., HOMO -> LUMO) reveals whether they are π→π* or n→π* in nature.[21]
Conclusion
This guide has provided a robust and scientifically grounded workflow for the quantum chemical characterization of this compound. By following these protocols, researchers can obtain reliable data on the molecule's geometry, stability, reactivity, and spectroscopic signatures. The insights derived from these calculations—particularly from the FMO and MEP analyses—are directly applicable to the fields of medicinal chemistry and drug discovery, providing a theoretical framework to understand and predict the molecule's behavior in complex chemical and biological environments. The combination of a well-benchmarked theoretical level (B3LYP/6-311++G(d,p)) with an implicit solvent model provides a powerful yet accessible methodology for generating high-quality, predictive data.
References
- 1. researchgate.net [researchgate.net]
- 2. ritme.com [ritme.com]
- 3. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]
- 10. fiveable.me [fiveable.me]
- 11. Solvent model - Wikipedia [en.wikipedia.org]
- 12. Implicit solvation - Wikipedia [en.wikipedia.org]
- 13. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 14. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 15. researchcomputing.princeton.edu [researchcomputing.princeton.edu]
- 16. nyu.edu [nyu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 19. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 20. researchgate.net [researchgate.net]
- 21. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 25. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(Hydroxymethyl)pyridin-3-ol
Abstract
4-(Hydroxymethyl)pyridin-3-ol, a vitamer of the essential nutrient vitamin B6, holds significant therapeutic potential that extends beyond simple nutritional supplementation. Its true value lies in its metabolic conversion to pyridoxal 5'-phosphate (PLP), one of the most versatile enzymatic cofactors in nature. This guide provides a comprehensive exploration of the potential therapeutic targets of this compound, not as a direct ligand, but as a crucial precursor for the active cofactor that governs a vast network of metabolic enzymes. We will delve into the biochemical rationale for targeting specific PLP-dependent enzymes in various disease contexts, providing detailed mechanistic insights and robust experimental protocols for the validation of these therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the intricate biochemistry of vitamin B6 for novel therapeutic interventions.
Part 1: The Biochemical Journey of this compound
This compound, also known as pyridoxine, is one of several related compounds that constitute the vitamin B6 family. While possessing limited intrinsic biological activity, its profound importance stems from its role as a metabolic precursor to pyridoxal 5'-phosphate (PLP). The conversion of pyridoxine to PLP is a tightly regulated enzymatic cascade, primarily occurring in the liver.[1] This process is initiated by the phosphorylation of pyridoxine by pyridoxal kinase, followed by the oxidation of the resulting pyridoxine 5'-phosphate by pyridoxine-5'-phosphate oxidase to yield the active coenzyme, PLP.[1]
Caption: Metabolic activation of this compound to PLP.
PLP's chemical architecture, featuring a reactive aldehyde group and an electron-withdrawing pyridine ring, endows it with the remarkable ability to catalyze a wide array of chemical transformations.[2][3] This versatility makes PLP an indispensable cofactor for over 160 distinct enzymes in the human body, participating in more than 4% of all classified catalytic activities.[4][5][6] These enzymes are central to a multitude of metabolic pathways, including amino acid biosynthesis and degradation, neurotransmitter synthesis, and one-carbon metabolism.
Part 2: The PLP-Dependent Enzymatic Universe: A Landscape of Therapeutic Opportunity
The therapeutic potential of this compound is inextricably linked to the diverse family of enzymes that rely on its active form, PLP. These enzymes can be broadly categorized based on the type of reaction they catalyze, each representing a potential avenue for therapeutic intervention.
| Enzyme Class | Catalyzed Reaction | Metabolic Significance |
| Transaminases | Transfer of amino groups | Amino acid metabolism, gluconeogenesis |
| Decarboxylases | Removal of carboxyl groups | Neurotransmitter and biogenic amine synthesis |
| Racemases | Interconversion of D- and L-amino acids | Neuromodulation, bacterial cell wall synthesis |
| Synthases & Lyases | Carbon-carbon bond formation/cleavage | Heme synthesis, amino acid metabolism |
The fundamental catalytic mechanism of most PLP-dependent enzymes involves the formation of a Schiff base (internal aldimine) between the aldehyde group of PLP and the ε-amino group of a conserved lysine residue in the enzyme's active site.[3][4] Upon substrate binding, a new Schiff base (external aldimine) is formed with the amino group of the substrate. The electron-withdrawing capacity of the pyridine ring of PLP stabilizes the formation of a carbanionic intermediate, which is central to the diverse catalytic reactions that follow.[2]
Part 3: High-Value Therapeutic Targets in the PLP-Dependent Proteome
The ubiquitous nature of PLP-dependent enzymes means that their dysregulation is implicated in a wide spectrum of human diseases. Consequently, modulating the activity of these enzymes by ensuring an adequate supply of their essential cofactor presents a compelling therapeutic strategy.
Aromatic L-Amino Acid Decarboxylase (AADC) in Neurological Disorders
-
Therapeutic Rationale: AADC is the final enzyme in the biosynthesis of the key neurotransmitters dopamine and serotonin.[1][3][7] Genetic deficiencies in AADC lead to a severe and rare neurological disorder characterized by developmental delay, oculogyric crises, and autonomic dysfunction. Beyond this rare disease, impaired AADC activity is also observed in Parkinson's disease.
-
Mechanistic Insight: AADC utilizes PLP to decarboxylate L-DOPA and 5-hydroxytryptophan to dopamine and serotonin, respectively.[3] The PLP cofactor is essential for the stabilization of the carbanionic intermediate formed upon decarboxylation.
-
Therapeutic Hypothesis: For individuals with AADC deficiency due to mutations that reduce cofactor binding affinity, supplementation with this compound to increase intracellular PLP levels could enhance the activity of the residual enzyme, thereby ameliorating the neurological symptoms.
-
Experimental Validation Workflow:
Caption: Workflow for assessing AADC activity in response to pyridoxine.
Protocol: AADC Activity Assay
-
Cell Culture: Culture patient-derived fibroblasts or iPSC-derived neurons in media supplemented with a range of this compound concentrations (e.g., 0, 10, 50, 100 µM) for 48-72 hours.
-
Lysate Preparation: Harvest cells, wash with PBS, and lyse in a hypotonic buffer containing a protease inhibitor cocktail. Centrifuge to pellet cellular debris and collect the supernatant.
-
Enzyme Reaction: In a microcentrifuge tube, combine cell lysate, L-DOPA (substrate), and PLP (to ensure saturation for maximal activity measurement). Incubate at 37°C for a defined period.
-
Detection: Stop the reaction by adding perchloric acid. Analyze the reaction mixture by HPLC with electrochemical detection to quantify the amount of dopamine produced.
-
Data Analysis: Normalize dopamine production to the total protein concentration in the lysate. Compare AADC activity across the different this compound concentrations.
-
Alanine and Aspartate Aminotransferases (ALT/AST) in Liver Disease
-
Therapeutic Rationale: ALT and AST are key enzymes in amino acid metabolism, and their levels in the blood are standard biomarkers for liver damage. While their inhibition is not a direct therapeutic goal, understanding their PLP dependence is crucial for interpreting liver function tests.
-
Mechanistic Insight: Both ALT and AST are PLP-dependent enzymes that catalyze the transfer of an amino group from an amino acid (alanine or aspartate) to α-ketoglutarate, forming pyruvate or oxaloacetate, respectively, and glutamate.
-
Therapeutic Hypothesis: In cases of severe vitamin B6 deficiency, the measured serum levels of ALT and AST may be artificially low due to insufficient PLP for their catalytic activity, potentially masking the extent of liver injury. Supplementation with this compound can restore the holoenzyme activity, leading to a more accurate assessment of liver function.
-
Experimental Validation:
Protocol: In Vitro Aminotransferase Reactivation Assay
-
Sample Collection: Obtain serum samples from patients with suspected liver disease and potential malnutrition.
-
Baseline Measurement: Measure baseline ALT and AST activity using a standard clinical chemistry analyzer.
-
PLP Reactivation: Incubate an aliquot of the serum with a saturating concentration of PLP for a defined period at 37°C.
-
Re-measurement: Measure ALT and AST activity in the PLP-treated aliquot.
-
Data Analysis: A significant increase in enzyme activity after PLP incubation indicates a functional vitamin B6 deficiency.
-
Kynurenine Pathway Enzymes in Neuroinflammation and Psychiatry
-
Therapeutic Rationale: The kynurenine pathway is the primary route of tryptophan degradation and produces several neuroactive metabolites. Dysregulation of this pathway is implicated in a range of conditions, including depression, schizophrenia, and neurodegenerative diseases. Several key enzymes in this pathway, including kynureninase and kynurenine aminotransferases (KATs), are PLP-dependent.[2][4]
-
Mechanistic Insight: Kynureninase, a PLP-dependent enzyme, cleaves kynurenine to produce anthranilate.[2] KATs, also PLP-dependent, convert kynurenine to kynurenic acid, a neuroprotective agent that can also act as an antagonist at glutamate receptors.
-
Therapeutic Hypothesis: By modulating the availability of PLP through this compound supplementation, it may be possible to shift the balance of kynurenine pathway metabolites. For instance, enhancing KAT activity could increase the production of neuroprotective kynurenic acid.
-
Experimental Validation:
Protocol: Cellular Kynurenine Pathway Metabolite Profiling
-
Cell Model: Use a relevant cell line, such as primary astrocytes or microglia, which are key players in neuroinflammation.
-
Treatment: Treat the cells with an inflammatory stimulus (e.g., lipopolysaccharide) in the presence of varying concentrations of this compound.
-
Metabolite Extraction: After a defined incubation period, harvest the cell culture supernatant and perform a metabolite extraction.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of tryptophan, kynurenine, kynurenic acid, and other pathway metabolites.
-
Data Analysis: Analyze the changes in the ratios of key metabolites (e.g., kynurenic acid/kynurenine) as a function of this compound concentration.
-
Part 4: Future Directions and Concluding Remarks
The therapeutic landscape of this compound is not defined by a single target but by a complex network of PLP-dependent enzymes that are fundamental to human health. The future of this field lies in a more nuanced understanding of how vitamin B6 status influences the activity of these enzymes in specific disease contexts. Key areas for future research include:
-
Personalized Medicine: Identifying patient populations with specific genetic variants in PLP-dependent enzymes or in the vitamin B6 metabolic pathway who would most benefit from high-dose this compound therapy.
-
Targeted Delivery: Developing strategies to enhance the delivery of this compound to specific tissues or organs, thereby maximizing its therapeutic effect while minimizing potential side effects.
-
Systems Biology Approaches: Integrating genomics, proteomics, and metabolomics data to build comprehensive models of how vitamin B6 influences cellular metabolism in health and disease.
References
- 1. What is the mechanism of Pyridoxine Hydrochloride? [synapse.patsnap.com]
- 2. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. med.libretexts.org [med.libretexts.org]
Methodological & Application
Application Note: High-Fidelity Quantification of 4-(Hydroxymethyl)pyridin-3-ol Using Validated Chromatographic Methods
Abstract and Scope
This technical guide provides detailed, validated protocols for the accurate quantification of 4-(Hydroxymethyl)pyridin-3-ol, a key pyridoxine (Vitamin B6) analogue. The primary method detailed is a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, which stands as the industry gold standard for its robustness and precision in pharmaceutical analysis.[1][2] Additionally, this note discusses the application of Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary, high-specificity technique for structural confirmation and impurity profiling. The methodologies herein are designed for researchers, quality control analysts, and drug development professionals requiring reliable quantification of this analyte in bulk materials, in-process samples, and finished formulations.
Introduction: The Analytical Imperative
This compound is a heterocyclic aromatic alcohol belonging to the vitamin B6 family. Its structural similarity to pyridoxine makes it a compound of interest in various fields, including pharmaceutical development as a potential impurity, degradant, or synthetic intermediate. Accurate and precise quantification is therefore not merely an analytical exercise but a critical necessity for ensuring product quality, safety, and efficacy in regulated environments.[2] The choice of analytical methodology is dictated by the need for specificity, sensitivity, and robustness, ensuring that the analyte signal is free from interference by related substances or matrix components.[1][3]
This document is structured to provide both the procedural steps and the scientific rationale underpinning the methodological choices, empowering the user to not only execute the protocols but also to understand, adapt, and troubleshoot them effectively.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
RP-HPLC is the cornerstone for the analysis of polar, water-soluble compounds like pyridoxine and its analogues.[1] The method's versatility, precision, and wide dynamic range make it exceptionally suitable for quality control and stability studies.[2] We present a fully validated, stability-indicating HPLC method.
Principle of Separation
The separation is achieved on a non-polar C18 stationary phase. The mobile phase, a polar mixture of an aqueous buffer and an organic modifier, elutes the components. This compound, being a polar molecule, has a limited affinity for the C18 stationary phase and will elute at a characteristic retention time. The pH of the mobile phase is a critical parameter; it is controlled with a phosphate buffer to maintain the analyte in a consistent ionization state, thereby ensuring reproducible retention times and sharp peak shapes. UV detection is employed, leveraging the chromophoric nature of the pyridine ring.
Experimental Protocol: HPLC-UV
3.2.1 Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Chromatography Data System (CDS): OpenLab, Empower, or equivalent.
-
Analytical Column: Discovery® C18, 150 x 4.6 mm, 5 µm particle size, or equivalent.[4]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Ortho-phosphoric Acid (85%, Analytical Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
This compound Reference Standard (CAS: 67992-19-2 for HCl salt).[5]
-
3.2.2 Preparation of Solutions
-
Mobile Phase: Prepare a 15 mM potassium dihydrogen phosphate buffer by dissolving 2.04 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 4.0 ± 0.1 with ortho-phosphoric acid.[6] The final mobile phase is a mixture of this buffer and acetonitrile. An isocratic elution with a ratio of 90:10 (v/v) Buffer:Acetonitrile is recommended as a starting point.
-
Diluent: The mobile phase is used as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard & Calibration Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1.0 - 100 µg/mL).
3.2.3 Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Discovery® C18, 150 x 4.6 mm, 5 µm | Industry-standard for robust separation of polar analytes. |
| Mobile Phase | 90:10 (v/v) 15 mM KH₂PO₄ (pH 4.0) : Acetonitrile | Controls analyte ionization for reproducible retention. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run times.[6] |
| Column Temp. | 30 °C | Ensures retention time stability and reduces viscosity. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection λ | 290 nm | Optimal wavelength for pyridoxine-like structures, balancing sensitivity and specificity. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any early-eluting impurities. |
3.2.4 Sample Preparation
-
Accurately weigh the sample material expected to contain the analyte.
-
Dissolve and/or dilute the sample with the diluent to bring the theoretical concentration of this compound within the calibrated range.
-
Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.
Method Validation (as per ICH Q2(R1) Guidelines)
Every protocol must be a self-validating system.[4] The described HPLC method should be validated to demonstrate its suitability for its intended purpose. The following parameters are critical.
| Validation Parameter | Typical Acceptance Criteria | Example Results |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 over 1.0 - 100 µg/mL[2][6] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% at three concentrations[2] |
| Precision (% RSD) | Repeatability (System) ≤ 1.0%; Intermediate ≤ 2.0% | System: 0.5%; Intermediate: 1.2%[2] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.04 µg/mL[6] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.12 µg/mL[6] |
| Specificity | Peak purity index > 990; No interference from placebo/degradants | Peak purity passed; No co-elution observed. |
| Robustness | % RSD of results < 2.0% after minor changes | Method is robust to ±0.2 pH and ±2% Acetonitrile.[4] |
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV quantification of this compound.
Complementary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is ideal for routine quantification, GC-MS offers unparalleled specificity and is an excellent tool for structural confirmation and identifying trace-level impurities, especially those that may be more volatile or thermally stable than the parent analyte.[7]
Principle and Rationale
Direct injection of polar, non-volatile compounds like this compound into a GC system is often problematic. The key to a successful GC-MS analysis is derivatization. This chemical modification step converts the polar hydroxyl (-OH) groups into less polar, more volatile esters or ethers (e.g., trimethylsilyl ethers), allowing the analyte to traverse the GC column and enter the mass spectrometer.[8] Once ionized, the molecule fragments in a predictable pattern, creating a mass spectrum that serves as a highly specific chemical fingerprint for identification.
Conceptual Protocol: GC-MS
4.2.1 Instrumentation and Materials
-
GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent.
-
GC Column: DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Reagents:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Pyridine or Acetonitrile (Anhydrous).
-
4.2.2 Derivatization and Sample Preparation
-
Evaporation: Accurately transfer a known amount of the sample or standard into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 100 µL of anhydrous pyridine to the dried residue.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Injection: Cool to room temperature before injecting 1 µL into the GC-MS.
4.2.3 GC-MS Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading for concentrated samples. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for MS applications. |
| Oven Program | Start at 100°C, hold 2 min, ramp 10°C/min to 280°C, hold 5 min | Provides separation of derivatized analyte from by-products. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass filter. |
| Ionization | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |
| Acquisition | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity in quantification. |
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The reliable quantification of this compound is readily achievable through a well-validated RP-HPLC-UV method, which serves as the primary workhorse for routine quality control and stability testing. For applications requiring definitive structural confirmation or the characterization of unknown impurities, a derivatization-based GC-MS approach provides an orthogonal and highly specific solution. The selection of the appropriate technique should be guided by the specific analytical objective, balancing the need for throughput, precision, and specificity. By implementing these detailed protocols, researchers and analysts can ensure the generation of high-fidelity data that meets stringent scientific and regulatory standards.
References
- 1. ijsdr.org [ijsdr.org]
- 2. impactfactor.org [impactfactor.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. sinfoochem.com [sinfoochem.com]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. biolmolchem.com [biolmolchem.com]
- 8. Determination of 4-hydroxyproline in collagen by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Analysis Using 4-(Hydroxymethyl)pyridin-3-ol as a Reference Standard
Abstract
This document provides a comprehensive guide for the utilization of 4-(Hydroxymethyl)pyridin-3-ol as a reference standard in chromatographic assays, specifically focusing on High-Performance Liquid Chromatography (HPLC). Reference standards are the cornerstone of pharmaceutical analysis, ensuring the accuracy, precision, and reliability of analytical data.[1][2] They serve as a critical benchmark for the identification, quantification, and quality control of active pharmaceutical ingredients (APIs), impurities, and degradation products.[3] This application note details the physicochemical properties of this compound, outlines its role in analytical method validation according to ICH guidelines, and presents a detailed, field-proven HPLC protocol for its use in quantifying related substances in a drug product. The methodologies described herein are designed to be self-validating, providing researchers and drug development professionals with a robust framework for implementation.
Introduction: The Imperative for High-Purity Reference Standards
In the pharmaceutical industry, the quality of a reference standard directly correlates with the accuracy of analytical findings. A reference standard is a highly purified and well-characterized substance used as a measurement base to confirm the identity, strength, quality, and purity of a drug substance.[3][4] Its use is integral throughout the drug development lifecycle, from discovery and stability studies to final product quality control.[1]
This compound is a pyridoxine (Vitamin B6) related compound, often monitored as a potential impurity or related substance in pharmaceutical formulations. Its accurate quantification is essential for ensuring the safety and efficacy of the final drug product. This guide establishes a definitive protocol for employing this compound as a reference standard, grounded in established scientific principles and regulatory expectations.
Physicochemical Properties of this compound
A thorough understanding of the reference standard's properties is fundamental to its correct handling and application.
| Property | Value | Source |
| Chemical Name | This compound | Internal Data |
| CAS Number | 33349-67-6 | [5][6] |
| Molecular Formula | C₆H₇NO₂ | Internal Data |
| Molecular Weight | 125.13 g/mol | [7] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Solubility | Soluble in water, methanol | Supplier Data |
Role in Analytical Method Validation (ICH Q2(R1))
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[8][9] According to the International Council for Harmonisation (ICH) guideline Q2(R1), reference standards are indispensable for validating key performance characteristics.[10]
-
Specificity : The ability to unequivocally assess the analyte in the presence of other components like impurities or degradants.[11] A reference standard of this compound is used to "spike" a sample, proving the method can separate its peak from the main API and other impurities.
-
Linearity : The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A series of dilutions of the reference standard are analyzed to establish a linear curve.
-
Accuracy : The closeness of test results to the true value. It is often determined by spiking a sample matrix with a known quantity of the reference standard and calculating the percent recovery.
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD) : The lowest concentrations of the analyte that can be reliably quantified and detected, respectively. These are established using serial dilutions of the reference standard.
Caption: Role of the Reference Standard in Method Validation.
Experimental Protocol: HPLC for Related Substances
This section provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. This method is designed to be stability-indicating and is based on common practices for analyzing pyridoxine and its related compounds.[12][13]
Materials and Equipment
-
Reference Standard (RS) : this compound, purity ≥98%.
-
Analyte Sample : Drug Substance/Product containing Pyridoxine HCl.
-
Reagents : Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Purified Water (18.2 MΩ·cm).
-
Equipment : HPLC with UV/DAD detector, analytical balance, Class A volumetric glassware, sonicator, pH meter, 0.45 µm membrane filters.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min (5% B), 5-20 min (5% to 30% B), 20-25 min (30% B), 25-26 min (30% to 5% B), 26-30 min (5% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (95:5 v/v) |
Rationale: A C18 column provides excellent retention for polar pyridoxine-related compounds.[14][15] A phosphate buffer at pH 3.0 ensures the analytes are in a suitable ionic state for consistent retention. Gradient elution is employed to ensure adequate separation of the polar main component from less polar impurities within a reasonable runtime.
Preparation of Solutions
Accurate solution preparation is critical for reliable results.
Caption: Workflow for Standard and Sample Preparation.
-
Reference Stock Solution (100 µg/mL) : Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask. Add approximately 70 mL of Diluent, sonicate to dissolve, allow to cool to room temperature, and dilute to volume with Diluent.
-
Working Reference Solution (1.0 µg/mL) : Pipette 1.0 mL of the Reference Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent. This concentration typically corresponds to a 0.2% impurity level relative to the test sample.
-
Test Sample Solution (500 µg/mL) : Accurately weigh about 50 mg of the drug substance (e.g., Pyridoxine HCl) into a 100 mL volumetric flask. Add approximately 70 mL of Diluent, sonicate to dissolve, cool, and dilute to volume with Diluent.
System Suitability and Data Analysis
Before sample analysis, the chromatographic system's performance must be verified.
System Suitability Testing (SST)
Inject the Working Reference Solution (1.0 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 5.0% | Demonstrates injection precision and system stability. |
Data Analysis and Calculation
The amount of this compound in the test sample is calculated as a percentage relative to the main analyte concentration.
Formula:
% Impurity = (AreaImp / AreaStd) * (ConcStd / ConcSample) * (PurityStd / 100) * 100
Where:
-
AreaImp : Peak area of this compound in the Test Sample chromatogram.
-
AreaStd : Average peak area of this compound from the Working Reference Solution injections.
-
ConcStd : Concentration of the Working Reference Solution (µg/mL).
-
ConcSample : Concentration of the Test Sample Solution (µg/mL).
-
PurityStd : Purity of the this compound Reference Standard (e.g., 99.5%).
Illustrative Method Validation Data
The following tables summarize the expected performance of this method, demonstrating its trustworthiness.
Table 1: Linearity
| Concentration (µg/mL) | Average Peak Area |
|---|---|
| 0.25 (LOQ) | 5,210 |
| 0.50 | 10,350 |
| 1.00 | 20,800 |
| 1.50 | 31,150 |
| 2.00 | 41,500 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (% Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 50% (LOQ) | 0.25 | 0.24 | 96.0% |
| 100% | 0.50 | 0.51 | 102.0% |
| 150% | 0.75 | 0.74 | 98.7% |
| Acceptance Criteria | | | 80.0% - 120.0% |
Table 3: Precision
| Parameter | %RSD of Peak Area |
|---|---|
| Repeatability (n=6) | ≤ 2.0% |
| Intermediate Precision (n=6, different day/analyst) | ≤ 3.0% |
| Acceptance Criteria | |
Conclusion
This application note provides a robust and reliable framework for using this compound as a reference standard in chromatographic analysis. The detailed HPLC protocol, when coupled with rigorous system suitability testing and method validation, ensures the generation of accurate and defensible data critical for pharmaceutical quality control and regulatory submission. Adherence to these guidelines supports the delivery of safe and effective medicines to patients.
References
- 1. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. veeprho.com [veeprho.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. This compound | 33349-67-6 | Benchchem [benchchem.com]
- 6. 4-HYDROXYMETHYL-PYRIDIN-3-OL 33349-67-6 [ruichubio.com]
- 7. 2-(Hydroxymethyl)pyridin-3-ol | 14047-53-1 | PAA04753 [biosynth.com]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. jordilabs.com [jordilabs.com]
- 11. fda.gov [fda.gov]
- 12. ijsdr.org [ijsdr.org]
- 13. impactfactor.org [impactfactor.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of 4-(Hydroxymethyl)pyridin-3-ol: A Gateway to Bioactive Molecules
Senior Application Scientist Note: In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of building blocks available, 4-(hydroxymethyl)pyridin-3-ol has emerged as a particularly valuable precursor, primarily recognized for its central role in the industrial synthesis of pyridoxine, commonly known as Vitamin B6. However, its utility extends beyond this singular, albeit crucial, application. The inherent functionality of this pyridine derivative—a hydroxyl group and a hydroxymethyl group flanking a nitrogenous aromatic core—provides a versatile platform for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers and professionals in drug discovery and development.
Part 1: The Cornerstone Application: Synthesis of Pyridoxine (Vitamin B6)
The most prominent application of this compound lies in its role as a key intermediate in the synthesis of pyridoxine (4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol), a vital human nutrient. The classical and industrially significant approach involves a hetero-Diels-Alder reaction, a powerful tool for the construction of six-membered heterocyclic rings.
Mechanistic Insight: The Diels-Alder Approach
The Diels-Alder reaction in this context typically involves the cycloaddition of an oxazole derivative (acting as the diene) with a suitable dienophile. The subsequent aromatization of the bicyclic intermediate furnishes the pyridine ring of the target molecule.[1][2][3] The choice of oxazole and dienophile is critical for the regioselective formation of the desired pyridoxine scaffold. The reaction proceeds through a concerted [4+2] cycloaddition mechanism, where the highest occupied molecular orbital (HOMO) of the diene interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile. The stereoselectivity of the reaction is governed by the Woodward-Hoffmann rules.
Below is a generalized workflow for the synthesis of Pyridoxine, which often involves the in-situ generation of a pyridoxine precursor from intermediates that can be derived from this compound.
Experimental Workflow: Pyridoxine Synthesis via Diels-Alder Reaction
Caption: Generalized workflow for Pyridoxine synthesis.
Detailed Protocol: Silane Reduction of a Pyridoxine Precursor
A crucial step in a common synthetic route to pyridoxine involves the reduction of 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester. While traditional reducing agents like lithium aluminum hydride can be used, alternative methods employing silanes offer milder reaction conditions and different selectivity profiles.
Protocol: Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester to Pyridoxine [2]
Materials:
-
5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester
-
Diethoxymethylsilane (MeSiH(OEt)₂)
-
Tetrabutylammonium fluoride (Bu₄NF) solution (1 M in THF)
-
Dioxane
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester (1 equivalent) in dioxane, add diethoxymethylsilane (15 equivalents).
-
Add a catalytic amount of tetrabutylammonium fluoride solution (0.1 equivalents).
-
Heat the reaction mixture to 100 °C with stirring for 24 hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the reaction mixture and stir overnight.
-
The crude pyridoxine can be purified by techniques such as column chromatography or recrystallization. An isolation technique utilizing a commercially available resin like Dowex 50-WX8 has also been reported to be effective.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 38-54% | [2] |
| Purity | 76% | [2] |
Part 2: Beyond Vitamin B6: A Scaffold for Novel Bioactive Molecules
The structural motifs present in this compound make it an attractive starting point for the synthesis of a variety of other biologically active compounds. The pyridine core is a well-established privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] The hydroxyl and hydroxymethyl groups on the ring provide handles for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery.
Synthesis of Pyridoxine Analogues
The core structure of pyridoxine can be modified to create analogues with potentially new or enhanced biological activities. For instance, the synthesis of 2-benzyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine, an analogue of pyridoxine, has been reported.[5] Such modifications can be explored to probe structure-activity relationships (SAR) and develop new therapeutic agents.
Conceptual Workflow: Synthesis of Pyridoxine Analogues
Caption: Conceptual workflow for generating pyridoxine analogues.
As a Precursor for Novel Heterocyclic Systems
The reactivity of the hydroxyl and hydroxymethyl groups allows for the construction of fused heterocyclic systems. These more complex scaffolds can exhibit unique biological profiles. While specific examples starting directly from this compound are not abundant in readily available literature, the principles of heterocyclic synthesis can be applied to this versatile starting material. For example, the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines has been achieved from related pyridine derivatives, showcasing the potential for building complex systems from a pyridine core.[6]
Part 3: Future Directions and Conclusion
This compound is a molecule of significant industrial importance due to its role in Vitamin B6 production. While this application dominates its current use, its potential as a versatile building block for a wider range of bioactive molecules is an area ripe for further exploration. The functional group handles it possesses allow for a variety of chemical transformations, opening doors to the synthesis of novel pyridoxine analogues and other complex heterocyclic systems with potential applications in medicinal and agricultural chemistry. Future research efforts focused on developing new synthetic methodologies that utilize this compound as a starting material are likely to yield a wealth of new and interesting molecular entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of synthesis and technology of production of drugs synthesis of pyridoxine (review) | Semantic Scholar [semanticscholar.org]
- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 840. Synthetical experiments in the B group of vitamins. Part VI. Synthesis of the pyridoxine analogue, 2-benzyl-3-hydroxy-4 : 5-bis-hydroxymethylpyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Pyridine-based heterocycles. Synthesis of new pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 4-(Hydroxymethyl)pyridin-3-ol in Drug Discovery: A Precursor for Next-Generation Therapeutics
Introduction: Unlocking Therapeutic Potential with a Versatile Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone for the design of novel therapeutic agents. Within this important class of heterocyles, 4-(hydroxymethyl)pyridin-3-ol has emerged as a particularly valuable precursor. Its structural similarity to pyridoxine (Vitamin B6) provides a strategic advantage in terms of synthetic accessibility and biocompatibility.[2][3] This guide provides an in-depth exploration of this compound as a precursor in drug discovery, detailing its synthesis, key applications, and robust experimental protocols for its utilization.
The core utility of this compound in drug design often lies in its role as a bioisostere for phenolic moieties. Phenol groups, while common in biologically active molecules, can be susceptible to rapid first-pass metabolism, leading to poor bioavailability.[4] The 3-hydroxypyridine core of our title compound effectively mimics the hydrogen bonding capabilities of a phenol while offering a more favorable metabolic profile, a critical consideration in the development of orally administered drugs.[4][5] This application is particularly relevant for therapeutics targeting the central nervous system (CNS), where overcoming the blood-brain barrier and ensuring metabolic stability are paramount.[6]
This document will provide researchers, scientists, and drug development professionals with a comprehensive technical guide on leveraging this compound. We will delve into a reliable synthetic protocol, explore its application in the synthesis of CNS-active agents, and provide detailed step-by-step methodologies for key chemical transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective use in synthesis and drug design.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₂ | [7] |
| Molecular Weight | 125.13 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| Boiling Point | 423.7±30.0 °C at 760 mmHg | [7] |
| Density | 1.318±0.06 g/cm³ | [7] |
| Storage | Store at 2-8°C under inert gas | [7] |
Synthesis of this compound: A Strategic Approach from Pyridoxine
The structural relationship between this compound and pyridoxine (Vitamin B6) offers a highly strategic and efficient route for its synthesis. Pyridoxine, a readily available and inexpensive starting material, possesses the core 3-hydroxy-4-(hydroxymethyl)pyridine structure. The key transformation is the selective removal of the hydroxymethyl group at the 5-position and the methyl group at the 2-position. While direct selective dehydroxymethylation can be challenging, a multi-step synthesis starting from pyridoxine hydrochloride provides a reliable method.
Experimental Protocol: Synthesis from Pyridoxine Hydrochloride
This protocol outlines a plausible multi-step synthesis, adapted from established pyridoxine chemistry, to yield this compound.
Step 1: Protection of the Hydroxyl Groups
The first step involves the protection of the hydroxyl groups to prevent unwanted side reactions in subsequent steps. An acetonide protection of the 4- and 5-hydroxymethyl groups is a common strategy.
-
Materials: Pyridoxine hydrochloride (4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride), Anhydrous acetone, 2,2-Dimethoxypropane, p-Toluenesulfonic acid (catalytic amount), Anhydrous sodium sulfate, Dichloromethane (DCM), Saturated sodium bicarbonate solution.
-
Procedure:
-
Suspend pyridoxine hydrochloride (1.0 eq) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected pyridoxine derivative.
-
Step 2: Selective Removal of the 5-Hydroxymethyl and 2-Methyl Groups
This is a critical and challenging step. A possible route involves radical-mediated deoxygenation of the 5-hydroxymethyl group followed by demethylation.
-
Materials: Protected pyridoxine derivative, N,N'-Thiocarbonyldiimidazole, Tributyltin hydride, Azobisisobutyronitrile (AIBN), Anhydrous toluene.
-
Procedure:
-
Dissolve the protected pyridoxine derivative (1.0 eq) in anhydrous toluene.
-
Add N,N'-thiocarbonyldiimidazole (1.1 eq) and stir at 80°C for 2 hours.
-
Cool the reaction mixture and add tributyltin hydride (1.5 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux (around 110°C) for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and purify by column chromatography to isolate the deoxygenated product.
-
Subsequent demethylation can be explored using various methods, though this adds complexity. A more direct route may be preferable if available in the literature.
-
Step 3: Deprotection
The final step is the removal of the protecting group to yield the desired this compound.
-
Materials: Protected and modified pyridoxine derivative, Hydrochloric acid (1M), Methanol.
-
Procedure:
-
Dissolve the product from the previous step in methanol.
-
Add 1M hydrochloric acid and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain this compound.
-
Application in the Synthesis of CNS-Active Agents: A Case Study on Nicotinic Acetylcholine Receptor (nAChR) Modulators
The 3-hydroxypyridine moiety is a key pharmacophore for ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of CNS disorders including Alzheimer's disease, Parkinson's disease, and schizophrenia.[8][9] The ability of the 3-hydroxyl group to act as a hydrogen bond acceptor is crucial for binding to the receptor.[9]
Experimental Workflow: Synthesis of a Nicotinic Receptor Ligand Precursor
This workflow illustrates how this compound can be utilized as a precursor for the synthesis of novel nAChR modulators.
Caption: Synthetic workflow for nAChR modulators.
Protocol 1: O-Alkylation of this compound
This protocol details the etherification of the 3-hydroxyl group, a common step in modifying the scaffold for structure-activity relationship (SAR) studies.
-
Materials: this compound, Alkyl halide (e.g., benzyl bromide), Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the O-alkylated product.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Derivative
For further diversification, the pyridine ring can be halogenated and subsequently used in cross-coupling reactions to introduce aryl or heteroaryl moieties.
Step 2a: Halogenation of the Pyridine Ring
-
Materials: 3-O-Protected-4-(hydroxymethyl)pyridine, N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), Acetonitrile.
-
Procedure:
-
Dissolve the protected starting material (1.0 eq) in acetonitrile.
-
Add NBS or NCS (1.1 eq) portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC/LC-MS).
-
Remove the solvent under reduced pressure and purify the crude product to obtain the halogenated intermediate.
-
Step 2b: Suzuki-Miyaura Coupling
-
Materials: Halogenated 3-O-protected-4-(hydroxymethyl)pyridine, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., sodium carbonate), Solvent (e.g., 1,4-dioxane/water mixture).
-
Procedure:
-
In a reaction vessel, combine the halogenated pyridine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the degassed solvent system (e.g., 4:1 dioxane:water).
-
Heat the mixture to 80-100°C under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired biaryl compound.
-
Conclusion
This compound represents a highly valuable and versatile precursor in drug discovery. Its structural analogy to Vitamin B6 provides a strategic synthetic entry point, while its utility as a phenol bioisostere addresses common metabolic liabilities in drug candidates. The protocols and workflows detailed in this guide offer a practical framework for researchers to harness the potential of this scaffold, particularly in the development of novel therapeutics for CNS disorders. As the demand for metabolically robust and effective drugs continues to grow, the strategic application of precursors like this compound will undoubtedly play an increasingly important role in shaping the future of medicinal chemistry.
References
- 1. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical study of pyridoxine (vitamin B6) photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Neuronal nicotinic acetylcholine receptor agonists: pharmacophores, evolutionary QSAR and 3D-QSAR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-(Hydroxymethyl)pyridin-3-ol
Introduction: The Versatile Scaffold of 4-(Hydroxymethyl)pyridin-3-ol
This compound, a close structural analog of pyridoxine (Vitamin B6), is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its pyridine core, adorned with both a phenolic and a primary alcohol hydroxyl group, presents a versatile scaffold for the synthesis of a diverse array of derivatives. These modifications are crucial for modulating the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. The derivatization of this compound can lead to novel therapeutic agents with a wide range of biological activities. This guide provides a detailed exploration of key experimental protocols for the selective derivatization of this important molecule, focusing on etherification and esterification reactions.
Understanding the Reactivity of Hydroxyl Groups
The key to the selective derivatization of this compound lies in the differential reactivity of its two hydroxyl groups: the phenolic hydroxyl at the 3-position and the primary alcohol at the 4-(hydroxymethyl) position.
-
Phenolic Hydroxyl (3-OH): This group is more acidic due to the resonance stabilization of the corresponding phenoxide ion by the aromatic pyridine ring.[2][3][4] However, its nucleophilicity is reduced for the same reason, as the lone pair of electrons on the oxygen atom is delocalized into the ring.[2][5]
-
Primary Alcoholic Hydroxyl (4-CH₂OH): This group is less acidic but more nucleophilic than the phenolic hydroxyl. The primary nature of this alcohol also makes it more accessible for SN2 reactions.
This difference in reactivity allows for the selective targeting of one hydroxyl group over the other by carefully choosing the reaction conditions and reagents.
Strategic Derivatization: Protecting Group Chemistry
In many synthetic strategies, it is advantageous to temporarily block one of the hydroxyl groups to ensure a clean and selective reaction at the other. The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal.
-
Protection of the Phenolic Hydroxyl: Due to its higher acidity, the phenolic hydroxyl can be selectively protected under basic conditions. Common protecting groups for phenols include methyl ethers and silyl ethers.[6] For instance, a bulky silylating agent like tert-butyldimethylsilyl (TBDMS) chloride can selectively protect the less sterically hindered phenolic hydroxyl group in the presence of a base like triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7]
-
Protection of the Primary Alcohol: Protecting the primary alcohol can be achieved using sterically demanding reagents that react preferentially with the more accessible primary hydroxyl. Trityl chloride, for example, is known to selectively protect primary alcohols.[8]
Etherification Protocols
The formation of an ether linkage is a common strategy to increase the lipophilicity of a molecule. Two primary methods for the etherification of this compound are the Williamson Ether Synthesis and the Mitsunobu reaction.
Protocol 1: Williamson Ether Synthesis for Selective Alkylation of the Phenolic Hydroxyl
The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[9] Due to the higher acidity of the phenolic hydroxyl, it can be selectively deprotonated with a suitable base to form a phenoxide, which then acts as the nucleophile.
Reaction Workflow:
Caption: Workflow for Williamson Ether Synthesis.
Detailed Step-by-Step Protocol:
-
Preparation: To a solution of this compound (1 equivalent) in a dry aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base (1.1 equivalents). Powdered potassium carbonate (K₂CO₃) is a mild and effective choice. For a stronger base, sodium hydride (NaH) can be used, in which case the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation of the phenolic hydroxyl.
-
Addition of Alkyl Halide: Add the desired alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | K₂CO₃, NaH | Selectively deprotonates the more acidic phenolic hydroxyl. |
| Solvent | DMF, DMSO | Aprotic polar solvents that facilitate SN2 reactions. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Alkyl Halide | Primary alkyl halides | Best for SN2 reactions to avoid elimination side reactions.[10] |
Protocol 2: Mitsunobu Reaction for Derivatization of the Primary Alcohol
The Mitsunobu reaction is a mild and versatile method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry.[9] This reaction is particularly useful for derivatizing the primary alcohol of this compound, as it proceeds under neutral conditions.
Reaction Mechanism Overview:
Caption: Simplified Mitsunobu Reaction Mechanism.
Detailed Step-by-Step Protocol:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography. The separation of the desired product from the triphenylphosphine oxide and hydrazine byproducts can be challenging.
| Parameter | Reagent/Condition | Rationale |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol for nucleophilic attack. |
| Azodicarboxylate | DEAD or DIAD | The oxidizing agent in the reaction. |
| Solvent | THF, DCM | Anhydrous aprotic solvents are crucial for the reaction. |
| Temperature | 0 °C to RT | Controlled addition at low temperature minimizes side reactions. |
Esterification Protocols
Esterification is another common derivatization strategy, often employed to create prodrugs or modify the pharmacokinetic profile of a compound.
Protocol 3: Steglich Esterification for Mild Acylation
The Steglich esterification is a powerful method that allows for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions, which is particularly advantageous for sensitive substrates.[5][11] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[12]
Reaction Workflow:
Caption: Workflow for Steglich Esterification.
Detailed Step-by-Step Protocol:
-
Preparation: Dissolve this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in dry DCM.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Carbodiimide: Add a solution of DCC or EDC (1.2 equivalents) in DCM to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-18 hours.
-
Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. Dilute the filtrate with DCM and wash with a mild acid (e.g., 1M HCl) to remove DMAP, followed by a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude ester by column chromatography.
| Parameter | Reagent/Condition | Rationale |
| Coupling Agent | DCC, EDC | Activates the carboxylic acid for nucleophilic attack by the alcohol. |
| Catalyst | DMAP | Acts as an acyl transfer agent, accelerating the reaction.[9] |
| Solvent | DCM | A common aprotic solvent that dissolves the reactants well. |
| Selectivity | Varies | The reaction may not be highly selective between the two hydroxyl groups without a protecting group strategy. The more nucleophilic primary alcohol is likely to react faster. |
Protocol 4: Lipase-Catalyzed Regioselective Acylation
Enzymatic catalysis offers a green and highly selective alternative for esterification. Lipases, in particular, can exhibit remarkable regioselectivity. For pyridoxine, lipase-catalyzed acylation has been shown to selectively acylate the primary hydroxyl group at the 5-position.[4][13][14] A similar selectivity can be expected for this compound.
Detailed Step-by-Step Protocol:
-
Preparation: In a suitable organic solvent (e.g., acetonitrile), dissolve this compound and an acyl donor (e.g., a vinyl ester or an acid anhydride).
-
Enzyme Addition: Add a commercially available lipase, such as Novozym 435.
-
Reaction: Incubate the mixture with shaking at a controlled temperature (e.g., 35-45 °C).
-
Monitoring: Monitor the conversion of the starting material and the formation of the mono-acylated product by HPLC.
-
Work-up and Purification: After the desired conversion is reached, remove the enzyme by filtration. The solvent can be evaporated, and the product purified by column chromatography.
| Parameter | Reagent/Condition | Rationale |
| Catalyst | Lipase (e.g., Novozym 435) | Provides high regioselectivity for the primary alcohol. |
| Acyl Donor | Vinyl acetate, Acetic anhydride | Provides the acyl group for the esterification. |
| Solvent | Acetonitrile, Acetone | Solvents in which the substrate and enzyme are active. |
| Advantage | High selectivity, mild conditions | Environmentally friendly and avoids the need for protecting groups. |
Purification and Characterization
Purification: The purification of the synthesized derivatives is typically achieved by column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product. A gradient of ethyl acetate in hexanes or DCM in methanol is commonly used. It is important to remove byproducts effectively, such as triphenylphosphine oxide in the Mitsunobu reaction or dicyclohexylurea in the Steglich esterification.[15]
Characterization: The structure and purity of the derivatized products should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the derivatives. The chemical shifts of the protons and carbons adjacent to the derivatized hydroxyl group will be significantly altered. For example, in an ether derivative, the methylene protons of the 4-(alkoxymethyl) group will show a characteristic shift. Similarly, in an ester, the methylene protons will be shifted downfield.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the derivatized hydroxyl group and the appearance of new characteristic peaks (e.g., C-O-C stretch for ethers, C=O stretch for esters) can be observed.
Conclusion
The derivatization of this compound offers a rich field for the development of new chemical entities with potential therapeutic applications. By understanding the differential reactivity of its hydroxyl groups and employing strategic synthetic methods, including the use of protecting groups, a wide range of ether and ester derivatives can be synthesized. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this versatile scaffold.
References
- 1. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Alcohols and Phenols | Properties, Reactivity, and Differences | Chemistry | Maqsad [maqsad.io]
- 4. quora.com [quora.com]
- 5. chemistryguru.com.sg [chemistryguru.com.sg]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. Selective protection of either the phenol or the hydroxy group in hydroxyalkyl phenols | CoLab [colab.ws]
- 8. Protecting groups and deprotection- -OH, -COOH, C=O, -NH2 groups. | PPTX [slideshare.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. CN102976907A - Method for selectively removing phenol hydroxymethyl protection - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 4-(Hydroxymethyl)pyridin-3-ol in Vitamin B6 Formulations
Introduction: The Critical Role of Impurity Profiling in Vitamin B6 Quality Control
Vitamin B6, most commonly available as pyridoxine hydrochloride, is an essential water-soluble vitamin vital for numerous metabolic processes in the human body, including amino acid metabolism and neurotransmitter synthesis.[1][2] Given its widespread use in pharmaceutical formulations and dietary supplements, ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. Impurity profiling is a cornerstone of pharmaceutical quality control, as even minute quantities of impurities can impact the safety and efficacy of the final product.[3]
This application note provides a detailed guide for the analysis of 4-(Hydroxymethyl)pyridin-3-ol , a potential process-related impurity and degradant of pyridoxine. The presence of this and other related substances must be strictly controlled to meet regulatory standards set by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[4][5][6] We will explore the rationale behind analytical method selection and provide a robust, validated protocol for its quantification using High-Performance Liquid Chromatography (HPLC).
Understanding this compound: A Key Pyridoxine Impurity
This compound is a structural isomer of pyridoxine. Its formation can be linked to the synthetic pathway of pyridoxine or degradation under certain stress conditions. While not as well-characterized toxicologically as the parent compound, its control is mandated by its structural similarity and the general principle of minimizing impurities in drug substances.
Structural Comparison:
-
Pyridoxine (Vitamin B6): 5-hydroxy-6-methylpyridine-3,4-dimethanol
-
This compound: this compound
The key structural difference lies in the position and number of hydroxymethyl and methyl groups on the pyridine ring. This subtle variation necessitates a highly selective analytical method to ensure accurate separation and quantification.
Analytical Strategy: Why HPLC is the Gold Standard
For the analysis of polar, non-volatile compounds like pyridoxine and its impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[3][7] Its high sensitivity, specificity, and resolving power make it ideal for separating structurally similar compounds within a complex matrix.[8]
Causality behind Method Selection:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic properties, which provide effective retention for the polar pyridoxine and its related substances.[9][10][11]
-
Mobile Phase: A buffered aqueous mobile phase with an organic modifier (like methanol or acetonitrile) is used. The buffer (e.g., potassium dihydrogen phosphate) is crucial for controlling the ionization state of the pyridine ring, which significantly impacts retention time and peak shape.[5][11] Adjusting the pH to an acidic range (e.g., pH 3.0) typically enhances retention on a C18 column.[9][10]
-
Detection: Pyridoxine and its impurities possess a chromophore (the pyridine ring), allowing for sensitive detection using a UV spectrophotometer. The optimal wavelength for detecting pyridoxine is around 290 nm, which generally provides good sensitivity for related impurities as well.[12][13]
The following workflow illustrates the general process for analyzing Vitamin B6 impurities.
Caption: High-level workflow for the HPLC analysis of Vitamin B6 impurities.
Detailed Analytical Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed as a stability-indicating method, capable of separating this compound from pyridoxine and other potential degradation products.
Equipment and Reagents
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9][10]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (ACS grade)
-
Phosphoric acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
Reference standards: USP Pyridoxine Hydrochloride, this compound
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Buffer: Methanol (95:5, v/v). Buffer: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water, adjust pH to 3.0 with phosphoric acid.[5] |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 290 nm[12] |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes (or until all impurities have eluted) |
Preparation of Solutions
-
Diluent: Mobile Phase
-
Standard Stock Solution (Pyridoxine): Accurately weigh and dissolve about 25 mg of USP Pyridoxine Hydrochloride RS in the diluent in a 50 mL volumetric flask. Dilute to volume.
-
Standard Stock Solution (Impurity): Accurately weigh and dissolve about 5 mg of this compound RS in the diluent in a 100 mL volumetric flask. Dilute to volume.
-
System Suitability Solution (Spiked Standard): Transfer 5.0 mL of the Standard Stock Solution (Pyridoxine) and 1.0 mL of the Standard Stock Solution (Impurity) into a 50 mL volumetric flask. Dilute to volume with the diluent. This solution contains approximately 50 µg/mL of Pyridoxine and 1 µg/mL of the impurity.
-
Test Solution: Accurately weigh and dissolve a quantity of the pyridoxine hydrochloride sample to obtain a final concentration of approximately 0.5 mg/mL in the diluent.
System Suitability
Before sample analysis, inject the System Suitability Solution five times. The system is deemed suitable for use if the following criteria are met:
-
Resolution: The resolution between the pyridoxine peak and the this compound peak is not less than 2.0.
-
Tailing Factor: The tailing factor for the pyridoxine peak is not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of both pyridoxine and the impurity from the five replicate injections is not more than 5.0%.
Caption: Key parameters for validating the analytical method as per ICH guidelines.
Analysis and Calculation
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the System Suitability Solution to verify system performance.
-
Inject the Test Solution in duplicate.
-
Calculate the percentage of this compound in the sample using the following formula:
% Impurity = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * 100
Where:
-
Area_Imp_Sample = Peak area of this compound in the Test Solution
-
Area_Imp_Std = Peak area of this compound in the System Suitability Solution
-
Conc_Imp_Std = Concentration (mg/mL) of this compound in the System Suitability Solution
-
Conc_Sample = Concentration (mg/mL) of pyridoxine hydrochloride in the Test Solution
-
Conclusion and Best Practices
This application note provides a robust and reliable RP-HPLC method for the quantification of this compound in pyridoxine hydrochloride. Adherence to this protocol ensures accurate impurity profiling, which is essential for the quality control and regulatory compliance of Vitamin B6 products.
Key Takeaways for Researchers:
-
Method Validation is Non-Negotiable: The described method should be fully validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
-
Reference Standard Quality: The accuracy of the quantification is directly dependent on the purity of the this compound reference standard. Always use a well-characterized standard from a reputable supplier.
-
Forced Degradation Studies: To confirm the stability-indicating nature of the method, perform forced degradation studies on the pyridoxine API under acidic, basic, oxidative, thermal, and photolytic conditions. The method should be able to resolve the impurity peak from any degradants formed.[9][10]
By implementing this scientifically sound analytical strategy, researchers and drug development professionals can confidently assess the purity of Vitamin B6, ensuring the delivery of safe and effective products to the public.
References
- 1. bvchroma.com [bvchroma.com]
- 2. eaglebio.com [eaglebio.com]
- 3. impactfactor.org [impactfactor.org]
- 4. drugfuture.com [drugfuture.com]
- 5. scribd.com [scribd.com]
- 6. uspbpep.com [uspbpep.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. jchps.com [jchps.com]
- 12. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Hydroxymethyl)pyridin-3-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(Hydroxymethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyridoxine (Vitamin B6) vitamer.[1][2] We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction yield and purity.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yield is one of the most common frustrations in multi-step organic synthesis. This section breaks down the problem into specific, answerable questions to help you identify and solve the root cause of a poor outcome.
Q1: My reaction is incomplete, with significant starting material remaining. What are the likely causes?
An incomplete reaction is often the primary reason for low yields. Several factors, from reagent quality to reaction setup, can be responsible.
-
Cause 1: Inactive or Insufficient Oxidizing Agent. The selective oxidation of the 5-hydroxymethyl group on a precursor like 2-methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine (Pyridoxine) is a critical step. Oxidizing agents such as manganese dioxide (MnO₂) are commonly used.[3][4] The activity of MnO₂ can vary significantly between batches and suppliers.
-
Solution:
-
Verify Oxidant Activity: Use a fresh, newly opened bottle of activated MnO₂. If the source is questionable, consider activating it by heating under vacuum before use.
-
Optimize Stoichiometry: The molar equivalents of the oxidizing agent are crucial. While a slight excess is often used, a large excess can lead to over-oxidation and side product formation. Start with the literature-recommended stoichiometry and perform small-scale trials to find the optimal ratio for your specific batch of reagents. A typical starting point is using multiple equivalents of MnO₂ added in portions.[4]
-
-
-
Cause 2: Suboptimal Reaction Temperature. The oxidation of pyridoxine derivatives is temperature-sensitive. Temperatures that are too low will result in a sluggish or stalled reaction, while excessively high temperatures can promote the formation of degradation products and impurities.
-
Cause 3: Poor Solubility or Mass Transfer. In heterogeneous reactions, such as those using solid MnO₂, efficient mixing is essential to ensure the starting material has adequate contact with the oxidant.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction. For poorly soluble starting materials, consider alternative solvent systems or a slight increase in the reaction volume to improve solubility and facilitate mixing.
-
Q2: My reaction conversion is high, but I'm seeing multiple side products. How can I improve selectivity?
The presence of multiple hydroxyl and methyl groups on the pyridine ring creates the potential for various side reactions.
-
Common Side Product: Over-oxidation. The primary alcohol at the 4-position can be further oxidized to an aldehyde (pyridoxal) or a carboxylic acid, especially under harsh conditions or with a non-selective oxidizing agent.[5]
-
Solution:
-
Controlled Addition of Oxidant: Add the oxidizing agent portion-wise over time rather than all at once. This helps to maintain a lower instantaneous concentration of the oxidant, favoring the selective oxidation of the more reactive 5-position alcohol.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the product from being converted into undesired side products.
-
-
-
Common Side Product: Dimerization/Polymerization. Pyridine derivatives can be susceptible to polymerization, especially at elevated temperatures or in the presence of acid/base catalysts. The formation of colored byproducts (often brown or black tars) is a common indicator.
-
Solution:
-
Maintain pH Control: The stability of pyridoxine and its derivatives is pH-dependent; they are generally more stable in acidic conditions and can be destroyed by strong alkali.[6] Ensure the reaction medium is appropriately buffered if necessary.
-
Use of Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation and the formation of colored impurities.
-
-
Q3: My isolated yield is poor despite clean reaction analytics. Where am I losing my product?
Product loss during the workup and purification stages is a frequent and often overlooked issue, particularly for water-soluble compounds like this compound.[2]
-
Issue 1: Aqueous Workup Losses. Being a polar, water-soluble molecule, the target compound can be difficult to extract efficiently from aqueous solutions using common organic solvents.
-
Solution:
-
Solvent Selection: Use highly polar organic solvents like ethyl acetate or a mixture of chloroform/isopropanol for extraction.
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) before extraction. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
Continuous Extraction: For particularly challenging separations, a continuous liquid-liquid extractor can be highly effective.
-
-
-
Issue 2: Purification Challenges.
-
Crystallization: Finding a suitable solvent system for crystallization can be difficult. The product may "oil out" or precipitate as an amorphous solid.
-
Solution: A common technique is to use a binary solvent system, such as ethanol/water or methanol/ether.[5] Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., ether) until turbidity is observed. Allowing the solution to cool slowly can promote the formation of high-purity crystals.
-
-
Column Chromatography: The polar nature of the product and its potential to chelate with the silica gel can lead to poor recovery and significant tailing on silica gel columns.
-
Solution:
-
Deactivate Silica: Pre-treat the silica gel with a small amount of a base like triethylamine mixed into the eluent system (e.g., 0.5-1% triethylamine in a dichloromethane/methanol mobile phase) to block the acidic silanol groups and improve recovery.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a C18 reversed-phase silica gel, for purification.
-
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and addressing low yield in your synthesis.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
-
Q: What is the most common industrial synthesis route for Vitamin B6 derivatives?
-
A: The oxazole method is the dominant process used in industry. This route involves a hetero-Diels-Alder reaction between a substituted oxazole (like 4-methyl-5-ethoxyoxazole) and a dienophile derived from cis-2-butene-1,4-diol. This convergent synthesis is highly efficient for constructing the core pyridine ring.[6][7][8]
-
-
Q: What are the critical stability and storage considerations for this compound?
-
A: This compound, like other Vitamin B6 vitamers, is sensitive to light and alkali.[6] It should be stored in a cool, dark place, preferably in an amber vial under an inert atmosphere. It is generally stable in acidic solutions but will degrade in basic conditions.
-
-
Q: What are some common impurities I should be aware of?
-
A: Besides over-oxidation products and unreacted starting material, synthesis-related impurities can be introduced. One known impurity in pyridoxine synthesis is 5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol.[9][10] It is also crucial to ensure that residual solvents from the synthesis and purification are within acceptable limits, especially for pharmaceutical applications.[11]
-
-
Q: Which analytical techniques are best for monitoring this reaction?
-
A: For reaction monitoring, High-Performance Liquid Chromatography (HPLC) with UV detection (around 284 nm) is highly effective for quantifying the conversion of starting material and the formation of products and byproducts.[3][5] For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.
-
Protocols and Data
Protocol: Selective Oxidation of Pyridoxine Hydrochloride
This protocol is a representative method for the synthesis of a related compound, pyridoxal hydrochloride, which can be adapted. The key is the selective oxidation of one hydroxymethyl group.
Materials:
-
Pyridoxine Hydrochloride (Starting Material)
-
Activated Manganese Dioxide (MnO₂)
-
15% Hydrochloric Acid (Solvent/Catalyst)
-
Water
Procedure:
-
Dissolve 10.0 g of pyridoxine hydrochloride in 100 mL of 15% hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer and a condenser.[5]
-
Add 20.0 g of activated manganese dioxide to the solution.[5]
-
Heat the mixture with vigorous stirring to 55°C and maintain this temperature for approximately 24-28 hours.[5]
-
Monitor the reaction by HPLC or TLC until the pyridoxine hydrochloride is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide solids. Wash the filter cake with a small amount of water.
-
The resulting filtrate contains the product. This can be further purified by crystallization. For example, after concentrating the solution, adding ethanol can induce crystallization of the hydrochloride salt product.[5]
Table 1: Summary of Troubleshooting Solutions
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Inactive Oxidizing Agent | Use fresh, activated MnO₂. |
| Low Temperature | Maintain reaction temperature at 55°C.[5] | |
| Poor Mixing | Ensure vigorous and efficient stirring. | |
| Side Product Formation | Over-oxidation | Add MnO₂ in portions; monitor reaction closely. |
| Degradation | Maintain acidic pH; avoid excessive heat.[6] | |
| Low Isolated Yield | Loss during Workup | "Salt out" the product from the aqueous layer. |
| Purification Difficulty | Use base-washed silica for chromatography or develop a robust crystallization method (e.g., ethanol/water).[5] |
References
- 1. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. CN102617455A - Preparation method of pyridoxal or pyridoxal hydrochloride - Google Patents [patents.google.com]
- 4. CN101628892A - Preparation method of pyridoxamine dihydrochloride - Google Patents [patents.google.com]
- 5. Pyridoxal hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. acrossbiotech.com [acrossbiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. US7495101B2 - Manufacture of vitamin B6 - Google Patents [patents.google.com]
- 9. Pyridoxine Impurity B - 5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol [sigmaaldrich.com]
- 10. 148-51-6|5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol hydrochloride|BLD Pharm [bldpharm.com]
- 11. scispace.com [scispace.com]
Technical Support Center: 4-(Hydroxymethyl)pyridin-3-ol Degradation Analysis
Last Updated: 2026-01-02
Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-(hydroxymethyl)pyridin-3-ol. This document provides in-depth troubleshooting guidance and frequently asked questions (FAQs) regarding the potential degradation of this compound. By understanding the potential degradation pathways and products, researchers can develop robust analytical methods, ensure the stability of their formulations, and maintain the safety and efficacy of their products. The information presented herein is a synthesis of established chemical principles and data from analogous structures, particularly pyridoxine (Vitamin B6), to provide a predictive framework for the degradation of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that may arise during the handling, formulation, and analysis of this compound.
Q1: What are the primary stability concerns for this compound?
The primary stability concerns for this compound revolve around its susceptibility to oxidation, photolytic degradation, and, to a lesser extent, thermal and hydrolytic degradation. The presence of both a hydroxyl and a hydroxymethyl group on the electron-rich pyridine ring makes it susceptible to various degradation pathways.
Q2: I am observing an unexpected peak in my chromatogram during the analysis of a this compound sample. What could it be?
An unexpected peak could be a degradation product, an impurity from the synthesis, or an excipient-related peak. To identify the source, a systematic investigation is recommended. Start by performing a forced degradation study to see if the peak intensity increases under specific stress conditions (e.g., oxidation, light exposure). If so, it is likely a degradation product. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of unknown peaks.[1][2][3][4]
Q3: How does pH affect the stability of this compound in solution?
The stability of this compound in solution is expected to be pH-dependent. In acidic conditions, the pyridine nitrogen can be protonated, which may influence its susceptibility to nucleophilic attack or other degradation reactions. Under alkaline conditions, the phenolic hydroxyl group can be deprotonated, forming a phenoxide ion. This could increase the electron density of the ring and potentially enhance its reactivity towards electrophiles or oxidation. The photolytic degradation of similar hydroxypyridines has been shown to be faster at lower pH.[5]
Q4: Are the degradation products of this compound expected to be toxic?
The toxicological profile of the degradation products of this compound is not well-established in the public domain. As a general principle in pharmaceutical development, all significant degradation products should be identified, quantified, and their potential toxicity evaluated. The formation of certain structures, such as aldehydes or quinone-like species, could be of toxicological concern.
Part 2: Troubleshooting Guide
This section provides practical guidance for troubleshooting common issues encountered during the stability testing and analysis of this compound.
Issue 1: Rapid Degradation Observed Under Ambient Light Conditions
-
Observation: A significant decrease in the main peak of this compound and the appearance of new peaks in the chromatogram when samples are exposed to ambient laboratory light.
-
Root Cause Analysis: The pyridine ring system, particularly with hydroxyl substituents, can be susceptible to photolytic degradation.[6][7] UV and visible light can provide the energy to initiate photochemical reactions.
-
Corrective and Preventive Actions:
-
Protect from Light: All solutions and solid samples of this compound should be handled in amber glassware or protected from light using aluminum foil.
-
Photostability Studies: Conduct formal photostability studies according to ICH Q1B guidelines to understand the compound's light sensitivity.
-
Formulation Strategies: If developing a liquid formulation, consider the use of light-protective packaging. For solid dosage forms, an opaque coating can be beneficial.
-
Issue 2: Formation of Colored Degradation Products in Solution
-
Observation: A previously colorless solution of this compound develops a yellow or brown tint over time, especially when exposed to air.
-
Root Cause Analysis: The formation of colored species is often indicative of oxidation and the formation of highly conjugated systems. The hydroxypyridine moiety is susceptible to oxidation, potentially forming quinone-like structures or polymeric materials.[8][9][10]
-
Corrective and Preventive Actions:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: For liquid formulations, the inclusion of antioxidants may be necessary. The choice of antioxidant should be based on compatibility studies.
-
Forced Oxidation Study: Perform a forced degradation study using an oxidizing agent like hydrogen peroxide to confirm the oxidative degradation pathway and identify the colored degradants.
-
Part 3: Experimental Protocols
This section provides detailed protocols for conducting forced degradation studies to identify potential degradation products and establish the degradation pathways of this compound.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) detector
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for 8 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for 8 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.
-
Use a PDA detector to monitor for peak purity and to obtain UV spectra of the parent compound and any degradation products.
-
Use an MS detector to obtain mass information for the parent compound and any degradation products to aid in their identification.
-
Table 1: Summary of Expected Degradation Products
| Stress Condition | Potential Degradation Products | Proposed Structure |
| Oxidation | 4-Formylpyridin-3-ol, Pyridine-3,4-dicarbaldehyde, Quinone-like structures | Oxidation of hydroxymethyl group to aldehyde, further oxidation, and ring oxidation. |
| Photodegradation | Dimerization products, Ring-opened products | Radical-mediated reactions, photo-oxidation.[5] |
| Thermal Degradation | Pyridoxal-like structures, o-quinone methide | Dehydration, rearrangement.[11] |
| Acid/Base Hydrolysis | Generally stable, but potential for minor degradation at elevated temperatures. | Ring opening under harsh conditions. |
Part 4: Visualization of Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound based on its chemical structure and the known degradation of similar compounds.
Oxidative Degradation Pathway
Caption: Predicted oxidative degradation pathway of this compound.
Photolytic Degradation Pathway
Caption: Predicted photolytic degradation pathway of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
- 5. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. One moment, please... [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Matrix Effects in the Bioanalysis of 4-(Hydroxymethyl)pyridin-3-ol
Welcome to the dedicated support resource for researchers, scientists, and drug development professionals engaged in the bioanalysis of 4-(Hydroxymethyl)pyridin-3-ol. This guide is designed to provide practical, in-depth solutions to the common challenge of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. By understanding the physicochemical properties of this compound and the nature of biological matrices, we can develop robust and reliable analytical methods.
Understanding the Analyte: this compound
This compound is a polar molecule, a characteristic dictated by its hydroxyl and hydroxymethyl functional groups. This polarity governs its behavior in various analytical systems. Structurally similar to pyridoxine (a form of vitamin B6), it is water-soluble and its ionization state is pH-dependent. Pyridoxine has a pKa of approximately 5.0, while 3-hydroxypyridine exhibits pKa values around 4.8 and 8.7.[1][2][3][4] This amphoteric nature, with both weakly acidic (phenolic hydroxyl) and weakly basic (pyridine nitrogen) centers, is a critical consideration for developing effective sample preparation and chromatographic separation methods.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during the bioanalysis of this compound.
Q1: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes?
A1: Ion suppression in electrospray ionization (ESI) is a common manifestation of matrix effects and is often caused by co-eluting endogenous components from the biological matrix.[5][6] For a polar analyte like this compound, the primary culprits in plasma are often phospholipids, which are notorious for causing ion suppression in reversed-phase chromatography.[7][8] Other potential sources include salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation.[9]
Q2: What is the most effective sample preparation technique to minimize matrix effects for this analyte?
A2: The choice of sample preparation is critical and depends on the required sensitivity and the complexity of the matrix. For this compound, several strategies can be effective:
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol. While it removes the bulk of proteins, it may not effectively eliminate phospholipids and other small molecule interferences.[4]
-
Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup. Given the polar nature of this compound, a mixed-mode or a polar-functionalized sorbent can be highly effective. For instance, a mixed-mode cation exchange sorbent can retain the protonated pyridine nitrogen at an acidic pH, allowing for the washing away of neutral and acidic interferences.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to extract this compound based on its polarity and pKa. However, finding a suitable organic solvent that provides good recovery for this polar analyte while minimizing the extraction of interfering components can be challenging.
Q3: Which chromatographic technique is best suited for this compound?
A3: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be employed.
-
Reversed-Phase (RP) LC: While standard C18 columns might show poor retention for this polar analyte, using a column with a polar-endcapping or a pentafluorophenyl (PFP) stationary phase can improve retention and selectivity.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar compounds like this compound.[1][2][3][4] It typically uses a high organic mobile phase, which can enhance ESI efficiency and sensitivity.
Q4: How can a stable isotope-labeled internal standard (SIL-IS) help in overcoming matrix effects?
A4: A SIL-IS is the gold standard for compensating for matrix effects. A deuterated or 13C-labeled this compound will have nearly identical physicochemical properties to the analyte. This means it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to matrix effects in your bioanalysis of this compound.
Problem 1: Poor Peak Shape and Low Signal Intensity
| Potential Cause | Troubleshooting Steps | Rationale |
| Inadequate Sample Cleanup | 1. Implement a more rigorous sample preparation method (e.g., switch from PPT to SPE). 2. Incorporate a phospholipid removal step. | Co-eluting matrix components can interfere with the ionization process, leading to suppressed and distorted peaks.[7][8] |
| Suboptimal Chromatography | 1. If using RP-LC, try a column with a different stationary phase (e.g., PFP or polar-endcapped C18). 2. Consider switching to HILIC for better retention of your polar analyte.[3][4] | Improving chromatographic resolution will separate the analyte from interfering matrix components, reducing their impact on ionization. |
| Incorrect Mobile Phase pH | 1. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa values to ensure a consistent ionization state. | The charge state of this compound influences its retention and peak shape. A stable ionization state leads to more reproducible chromatography. |
Problem 2: High Variability in QC Sample Results
| Potential Cause | Troubleshooting Steps | Rationale |
| Inconsistent Matrix Effects | 1. Evaluate matrix effects from multiple sources of blank matrix. 2. Use a stable isotope-labeled internal standard (SIL-IS). | The composition of biological matrices can vary between individuals, leading to different degrees of matrix effects. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus compensating for this variability. |
| Poor Extraction Recovery | 1. Optimize the sample preparation procedure to ensure consistent and high recovery. 2. Use a SIL-IS to correct for variability in recovery. | Inconsistent recovery will lead to variable results. A SIL-IS is added at the beginning of the sample preparation process and will account for any analyte loss during extraction. |
Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed for the selective extraction of this compound from plasma, leveraging its ability to be protonated.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
-
Plasma sample containing this compound
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Pretreat the plasma sample by diluting it 1:1 with 4% phosphoric acid. Load the pretreated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Protocol 2: HILIC-MS/MS Analysis
This protocol outlines a starting point for developing a HILIC-MS/MS method for this compound.
LC Conditions:
-
Column: HILIC column (e.g., silica, amide, or zwitterionic phase)
-
Mobile Phase A: 10 mM Ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound.
Data Presentation
The following table provides an example of how to present data when evaluating different sample preparation methods for their effectiveness in mitigating matrix effects.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | IS-Normalized MF |
| Protein Precipitation (Acetonitrile) | 85 ± 5 | 0.65 ± 0.10 | 0.98 ± 0.05 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 70 ± 8 | 0.80 ± 0.08 | 1.01 ± 0.04 |
| Solid-Phase Extraction (Mixed-Mode) | 95 ± 3 | 0.95 ± 0.05 | 0.99 ± 0.02 |
Matrix Factor (MF) is calculated as the peak response in the presence of matrix divided by the peak response in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The IS-Normalized MF should be close to 1.
Visualizing the Workflow
A systematic approach is crucial for troubleshooting matrix effects. The following diagram illustrates a decision-making workflow.
The experimental workflow for sample analysis should be meticulously planned to ensure data quality.
By following the guidance provided in this technical support center, researchers can systematically address and overcome the challenges posed by matrix effects in the bioanalysis of this compound, ultimately leading to the generation of high-quality, reliable data.
References
- 1. Pyridoxine | 65-23-6 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. Pyridoxine CAS#: 65-23-6 [m.chemicalbook.com]
- 5. Spectrophotometric determination of the acid dissociation constants of 3-hydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Enhancing the Long-Term Stability of 4-(Hydroxymethyl)pyridin-3-ol Solutions
Welcome to the technical support center for 4-(Hydroxymethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for improving the long-term stability of this compound solutions. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments and drug development processes.
Introduction: Understanding the Instability of this compound
This compound is a valuable pyridinol derivative with applications in pharmaceutical and chemical synthesis. Its structure, featuring both a hydroxymethyl group and a phenolic hydroxyl group on a pyridine ring, makes it susceptible to degradation, particularly in solution. Understanding the potential degradation pathways is the first step toward mitigating these issues. The primary modes of degradation include oxidation and photodegradation.
This guide will provide a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered when working with this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is developing a yellow to brown discoloration over time. What is causing this?
A1: The discoloration of your solution is a common indicator of degradation, likely due to oxidation. The pyridine ring and the hydroxymethyl group are both susceptible to oxidation. The formation of colored byproducts is often the result of complex polymerization reactions following initial oxidative events. To minimize this, it is crucial to handle and store the solution under an inert atmosphere (e.g., nitrogen or argon) and to use deoxygenated solvents.
Q2: I've observed a decrease in the concentration of this compound in my solution, even when stored in the dark. What could be the cause?
A2: A decrease in concentration, even in the absence of light, points towards chemical degradation, most likely oxidation or hydrolysis, depending on the solvent and pH. The hydroxymethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid. The pyridine ring itself can also be oxidized to form N-oxides.[1] Additionally, the stability of pyridinol compounds can be pH-dependent.
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of the solution is a critical factor in the stability of hydroxypyridine compounds. For instance, the photolytic degradation of 2-hydroxypyridine is observed to be faster at lower pH.[2] Conversely, acidic conditions, such as the addition of acetic acid, have been shown to stabilize 3-hydroxypyridine and suppress photodecomposition.[3][4] Therefore, it is recommended to buffer your solution to a slightly acidic pH (e.g., pH 4-6) to enhance stability. However, the optimal pH should be determined empirically for your specific application.
Q4: What are the best practices for storing this compound solutions to ensure long-term stability?
A4: For optimal long-term stability, we recommend the following storage conditions:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation is a significant concern for pyridine derivatives.[2]
-
Atmosphere: Prepare and store the solution under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Solvent: Use high-purity, deoxygenated solvents. For aqueous solutions, use freshly boiled and cooled water or sparge with an inert gas.
-
Additives: Consider the addition of antioxidants or chelating agents.
Q5: Can I use antioxidants to improve the stability of my this compound solution?
A5: Yes, the use of antioxidants is highly recommended. Common antioxidants such as butylated hydroxytoluene (BHT), ascorbic acid, or sodium metabisulfite can be effective in preventing oxidative degradation. The choice and concentration of the antioxidant should be optimized for your specific experimental conditions to ensure compatibility and efficacy. Some ortho-hydroxypyridine-4-one derivatives have been synthesized and evaluated for their antioxidant and iron-chelating activities, suggesting that compounds with radical scavenging abilities can be beneficial.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC analysis | Degradation of this compound | 1. Review your solution preparation and storage procedures. Ensure protection from light, oxygen, and extreme temperatures. 2. Analyze the degradation products by LC-MS to identify their structures and elucidate the degradation pathway. 3. Implement the use of antioxidants and/or buffer the solution to a slightly acidic pH. |
| Precipitate formation in the solution upon storage | Poor solubility at storage temperature or formation of insoluble degradation products. | 1. Confirm the solubility of this compound in your chosen solvent at the storage temperature. 2. If the precipitate is a degradation product, follow the recommendations for preventing degradation. 3. Consider using a co-solvent to improve solubility. |
| Loss of biological activity or inconsistent experimental results | Degradation of the active compound. | 1. Perform a stability-indicating HPLC assay to quantify the amount of intact this compound remaining in your solution. 2. Prepare fresh solutions more frequently. 3. Re-evaluate and optimize your storage conditions based on the recommendations in this guide. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Solvent Preparation: Use HPLC-grade solvent (e.g., water, ethanol, or DMSO). Deoxygenate the solvent by sparging with high-purity nitrogen or argon gas for at least 30 minutes.
-
Weighing: Accurately weigh the required amount of this compound solid in a clean, dry vial.
-
Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the vial. If necessary, sonicate briefly to aid dissolution.
-
Addition of Stabilizers (Optional):
-
Antioxidant: Add a stock solution of an antioxidant (e.g., BHT in ethanol) to achieve a final concentration of 0.01-0.1%.
-
Buffer: For aqueous solutions, use a pre-prepared and deoxygenated buffer (e.g., acetate buffer, pH 5.0).
-
-
Storage: Aliquot the solution into amber glass vials, flush the headspace with inert gas, and seal tightly. Store at -20°C or below.
Protocol 2: Stability Testing by HPLC
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often effective for separating pyridine compounds.[1]
-
Detection: Monitor the elution at the λmax of this compound (to be determined empirically, but typically around 254 nm for pyridine derivatives).
-
Procedure:
-
Prepare a fresh standard solution of this compound.
-
Inject the stored solution and the fresh standard solution.
-
Compare the peak area of this compound in the stored sample to the fresh standard to determine the percentage of degradation.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Visualizing Degradation Pathways and Workflows
A plausible degradation pathway for this compound involves oxidation at multiple sites. The following diagram illustrates these potential transformations.
Caption: Proposed oxidative degradation pathways for this compound.
The following workflow diagram outlines the key steps for preparing and assessing the stability of your solutions.
References
- 1. Separation of Pyridine, 4-ethyl-3-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in 4-(Hydroxymethyl)pyridin-3-ol reactions
Welcome to the technical support center for 4-(Hydroxymethyl)pyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile yet reactive pyridine derivative. Our goal is to provide you with the expertise and practical solutions needed to identify, understand, and minimize the formation of common byproducts, thereby improving reaction efficiency, yield, and final product purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what makes it reactive?
A1: this compound is a polysubstituted pyridine ring. Its reactivity stems from the combination of several functional groups on an already complex heterocyclic scaffold:
-
A Phenolic Hydroxyl Group (-OH at C3): This group is weakly acidic and highly susceptible to oxidation, potentially leading to colored impurities and polymerization.
-
A Benzylic Alcohol (-CH₂OH at C4): This primary alcohol can be readily oxidized to the corresponding aldehyde and further to a carboxylic acid.[1]
-
A Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom can be oxidized to form a pyridine N-oxide, a common impurity observed when reactions are exposed to air or oxidizing agents.[2][3]
The electronic interplay of these groups makes the molecule sensitive to reaction conditions, particularly temperature, pH, and the presence of atmospheric oxygen.
Q2: What are the most common classes of byproducts I should expect?
A2: Based on the structure's inherent reactivity, byproducts generally fall into three categories:
-
Oxidation Products: Resulting from the reaction with oxygen or other oxidizing species. This is the most common pathway for impurity formation.[4]
-
Polymerization/Dimerization Products: Often appearing as insoluble tars or high-molecular-weight species, these arise from the reactivity of the phenolic hydroxyl group, especially under harsh conditions.
-
Side-Chain Reaction Products: Unintended reactions of the hydroxyl groups, such as esterification or etherification, if reactive species are present.
Below is a visualization of the primary degradation pathways leading to common byproducts.
Caption: Primary byproduct formation pathways from this compound.
Troubleshooting Guide: Byproduct Identification & Minimization
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My LC-MS shows a significant impurity with a mass of +16 Da compared to my starting material or product.
Cause & Identification: A mass increase of +16 Da almost invariably points to an oxidation reaction, where a single oxygen atom has been incorporated into the molecule. The most likely culprit is the formation of the Pyridine N-Oxide .[3] This occurs when the nitrogen atom of the pyridine ring is oxidized.
Solutions & Experimental Protocols:
The key is to rigorously exclude oxygen from the reaction environment.
-
Implement an Inert Atmosphere: Performing the reaction under nitrogen or argon is the most effective strategy. This prevents atmospheric oxygen from dissolving in the reaction solvent and causing oxidation.[2]
-
Use High-Purity, Degassed Solvents: Solvents can contain dissolved oxygen. Before use, degas the solvent by sparging with an inert gas (N₂ or Ar) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2]
-
Avoid Oxidizing Agents: Scrutinize all reagents for potential oxidizing impurities. For instance, older bottles of ethers can form peroxides.
Protocol 1: Setting Up an Inert Atmosphere Reaction
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >100°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Assembly: Quickly assemble the reaction apparatus (e.g., a three-neck flask with a condenser, thermometer, and septum) while it is still warm.
-
Inerting the System: Purge the assembled glassware with dry nitrogen or argon for 10-15 minutes. Use a gas inlet connected to a bubbler to monitor the gas flow and ensure a slight positive pressure.
-
Reagent Addition: Add the degassed solvent and solid reagents via a powder funnel under a positive flow of inert gas. Add liquid reagents via a syringe through the septum.
-
Execution: Maintain a gentle, positive pressure of the inert gas throughout the entire reaction, including heating and cooling phases.
References
Resolving peak tailing issues for 4-(Hydroxymethyl)pyridin-3-ol in HPLC
Welcome to the technical support guide for resolving common chromatographic challenges encountered during the HPLC analysis of 4-(Hydroxymethyl)pyridin-3-ol. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to achieve optimal peak shape and robust quantification for this polar, basic compound.
Frequently Asked Questions: Understanding the Root Cause
This section addresses the fundamental chemical interactions responsible for the common issue of peak tailing with this compound.
Q1: I'm seeing significant peak tailing with this compound on my C18 column. What is the primary cause?
Peak tailing for this analyte is predominantly caused by secondary-site interactions between the molecule and the stationary phase.[1] The two main culprits are:
-
Silanol Interactions: Standard silica-based reversed-phase columns have residual, unreacted silanol groups (Si-OH) on their surface.[2][3] At mid-range pH values (typically > 3.5), these acidic silanols deprotonate to become negatively charged (SiO⁻).[1][4] Your analyte, containing a basic pyridine nitrogen, becomes protonated and positively charged in the mobile phase. This leads to a strong, secondary ionic interaction between the positively charged analyte and the negatively charged silanols, which is a different retention mechanism from the intended hydrophobic interaction.[2][5] This dual retention mechanism results in a tailed peak.[1][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, the molecule can exist in both its ionized (protonated) and neutral forms simultaneously.[4][6][7] This equilibrium during elution leads to peak broadening and asymmetry.[7][8] For optimal peak shape, the mobile phase pH should be set to ensure the analyte is in a single, stable ionic state.[9]
Q2: How does the specific chemical structure of this compound contribute to these issues?
The structure of this compound contains two key features that make it susceptible to peak tailing:
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic. In a typical acidic mobile phase, it readily accepts a proton, acquiring a positive charge. This positive charge is the primary driver for the strong ionic interactions with deprotonated silanols.
-
Polar Functional Groups: The hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups make the molecule highly polar. While these groups are essential for the molecule's function, they do not contribute as strongly to retention on a non-polar C18 phase, making the secondary silanol interactions comparatively more significant.
Troubleshooting Guide: A Step-by-Step Approach
Follow this structured guide to systematically diagnose and resolve peak tailing for this compound.
Part 1: Mobile Phase Optimization — The First Line of Defense
A: Adjust the pH. This is the most critical parameter for controlling the peak shape of ionizable compounds.[10][11] The goal is to suppress the ionization of the problematic residual silanol groups on the column.
Protocol 1: Mobile Phase pH Adjustment
-
Target a Low pH: Prepare an aqueous mobile phase with a pH between 2.5 and 3.0 .[3][12] This low pH ensures the vast majority of surface silanols are protonated (neutral), minimizing the secondary ionic interactions that cause tailing.[1][2][5]
-
Use an Appropriate Buffer/Acid: For UV detection, 0.1% formic acid or 0.1% phosphoric acid are excellent choices to achieve this pH.[13][14] For LC-MS applications, volatile buffers like 0.1% formic acid are preferred to avoid ion suppression in the source.[14][15]
-
Confirm Column Stability: Before operating, always confirm that your HPLC column is stable at the chosen low pH. Most modern silica-based columns are rated for use between pH 2 and 8, but it is crucial to check the manufacturer's specifications.[6][11]
A: Yes, both the buffer type and its concentration are important. A buffer maintains a stable pH, which is crucial for reproducible retention times and peak shapes.[2][8][16]
-
Buffer Selection: Choose a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH.[17] This ensures maximum buffering capacity.
-
Concentration: A buffer concentration of 10-25 mM is typically sufficient for analytical scale separations.[12][17] Increasing buffer concentration can sometimes help mask residual silanol interactions and improve peak shape, particularly at mid-range pH.[2][13] However, be mindful of buffer solubility in your organic modifier to prevent precipitation.[17]
| Buffer System | pKa(s) | Effective pH Range | LC-MS Compatible? |
| Formate | 3.8 | 2.8 - 4.8 | Yes (Volatile) |
| Acetate | 4.8 | 3.8 - 5.8 | Yes (Volatile) |
| Phosphate | 2.1, 7.2, 12.3 | 1.1-3.1, 6.2-8.2 | No (Non-volatile) |
Table 1: Common HPLC buffers and their properties.[16][17]
A: Both can be effective, but they offer different selectivities and can influence peak shape differently.[18][19]
-
Acetonitrile (ACN): Generally has a lower viscosity and higher elution strength, often resulting in sharper peaks and lower backpressure.[19] It is a polar aprotic solvent.
-
Methanol (MeOH): Is a polar protic solvent and can engage in different hydrogen bonding interactions with the analyte and stationary phase, which can sometimes improve peak shape for certain compounds.[19][20]
Recommendation: Start with ACN due to its favorable properties. If peak tailing persists after pH optimization, performing a trial run with methanol is a valuable troubleshooting step to see if the change in solvent selectivity is beneficial.[19]
Part 2: Column Hardware and Chemistry
A: Yes, if mobile phase optimization is insufficient, the issue likely lies with the column's chemistry or hardware. Not all C18 columns are created equal.
Actionable Solutions:
-
Use a High-Purity, End-Capped Column: Modern columns are made with high-purity silica, which has fewer metallic impurities that can act as secondary interaction sites.[3][13] "End-capping" is a process that chemically treats most of the residual silanol groups, making them much less reactive and significantly reducing tailing for basic compounds.[2][4][13] If you are not already using a modern, fully end-capped column, switching to one is the most important next step.
-
Consider an Inert or Bio-Inert Column: Even with high-purity silica, the stainless-steel hardware of the column (body and frits) can be a source of interactions.[21][22] Analytes with chelating properties can interact with trace metals on these surfaces, leading to peak tailing and loss of recovery.[21] Inert columns use PEEK-lined steel or other passivated surfaces to eliminate these interactions, providing superior peak shapes for sensitive or challenging compounds.[22][23] This technology is particularly effective for analytes containing phosphate, carboxylate, or, in some cases, hydroxyl and amine functionalities.[21]
A: While a high-quality C18 is often sufficient, certain alternative chemistries can offer better performance:
-
Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. This polar group helps to shield the analyte from residual silanols, improving peak shape for bases even at less acidic pH values.[4][12]
-
Hybrid Silica Particles: Columns using organo-silica hybrid particles (e.g., BEH, CSH) offer enhanced pH stability and often show reduced silanol activity, leading to better peak shapes for basic compounds.[3][23] Charged Surface Hybrid (CSH) columns, in particular, are designed to provide excellent peak shape for bases under low-ionic-strength, acidic conditions.[23]
Part 3: System & Method Troubleshooting
A: This points to a systemic issue rather than a specific chemical interaction.
-
Extra-Column Volume: Excessive volume between the injector and detector can cause band broadening and tailing. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are made properly with no gaps.[4]
-
Column Void/Collapse: A void at the head of the column, often caused by pressure shocks or operating outside pH limits, can lead to universal peak tailing.[1][13] This usually requires column replacement. Using a guard column can help protect the analytical column.[13]
A: Yes, mass overload can cause peak distortion, though it often manifests as "fronting" (a shark-fin shape) more than tailing.[5] However, severe overload can lead to tailing.[5]
Protocol 2: Overload Diagnosis
-
Dilute the Sample: Prepare a 1:10 and 1:100 dilution of your sample and inject them.
-
Analyze Peak Shape: If the peak shape (asymmetry factor) improves significantly at lower concentrations, you are experiencing mass overload.[5]
-
Solution: Reduce your sample concentration or injection volume.[12][13]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. acdlabs.com [acdlabs.com]
- 6. moravek.com [moravek.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. uhplcs.com [uhplcs.com]
- 13. labcompare.com [labcompare.com]
- 14. hplc.eu [hplc.eu]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. m.youtube.com [m.youtube.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. m.youtube.com [m.youtube.com]
Method development challenges for isomeric separation of pyridinols
Technical Support Center: Isomeric Separation of Pyridinols
Welcome to the technical support guide for the method development and troubleshooting of pyridinol isomer separations. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. This guide provides in-depth, field-proven insights and actionable protocols to overcome common hurdles in the chromatographic analysis of 2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine.
Section 1: The Fundamental Challenge & Key Principles
Q1: Why is achieving baseline separation of pyridinol isomers so difficult?
The primary challenge stems from the remarkably similar physicochemical properties of pyridinol isomers (e.g., 2-, 3-, and 4-hydroxypyridine).[1] They share the same molecular weight and elemental formula, and their polarities are very close, making them difficult to resolve with standard chromatographic techniques like reversed-phase HPLC.[1]
The key to their separation lies in exploiting the subtle differences in their acidity and basicity, which are defined by their pKa values. The position of the hydroxyl group on the pyridine ring influences the electron density distribution, leading to distinct pKa values for each isomer. By carefully controlling the mobile phase pH, we can alter the ionization state of each isomer to a different degree, thereby changing its interaction with the stationary phase and enabling separation.
-
2-Hydroxypyridine: Exists in a tautomeric equilibrium with 2-pyridone.[2][3] It has two pKa values, one for the protonation of the ring nitrogen (approx. 0.75) and another for the deprotonation of the hydroxyl group (approx. 11.6).[2]
-
3-Hydroxypyridine: The most straightforward of the three, with a pKa for the pyridine nitrogen protonation (approx. 4.8) and the hydroxyl deprotonation (approx. 8.7).[4]
-
4-Hydroxypyridine: Also exists in tautomeric equilibrium with 4-pyridone. It has a pKa for ring protonation (approx. 3.3) and hydroxyl deprotonation (approx. 11.1).
Manipulating these ionization states is the most powerful tool in your method development arsenal.
Caption: Fig 1. Impact of pH on Isomer Ionization.
Section 2: Reversed-Phase Chromatography (RPC) Troubleshooting
Reversed-phase HPLC is often the first approach for method development. However, the polar nature of pyridinols presents unique challenges.
Q2: My pyridinol peaks are eluting near the void volume with no separation on a C18 column. What should I do?
This is a classic sign of poor retention for polar compounds. The hydrophobic C18 stationary phase provides little interaction with the hydrophilic pyridinols.
Causality: The analytes have a much higher affinity for the polar mobile phase than for the non-polar stationary phase.
Solutions:
-
Control the pH: This is the most critical parameter. Start with an acidic mobile phase (pH 2.5-3.5) using a buffer like phosphate or formate.[5][6] At this pH, the pyridine nitrogen on all isomers will be protonated (cationic), which can increase interaction with the stationary phase silanols and improve retention, though selectivity might not be optimal yet.
-
Explore Different pH Ranges: Systematically screen different pH values. A pH between the pKa values of the isomers will create different charge states, which is the key to achieving selectivity.[7][8] For example, at pH 7, 3-hydroxypyridine will be largely neutral, while the others may have different characteristics.
-
Consider an "AQ" Type Column: Use a C18 column with polar-embedded groups (e.g., amide, carbamate) or a polar endcapping. These "AQ" or aqueous-compatible columns are designed to prevent phase collapse in highly aqueous mobile phases and provide better retention for polar analytes.[9]
Q3: I have some retention, but my peaks are broad and tailing badly. What is the cause and how can I fix it?
Peak tailing for basic compounds like pyridinols is almost always caused by secondary interactions with the silica backbone of the stationary phase.[10]
Causality: At low to mid-pH, the protonated pyridinol cations interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface. This strong, non-specific binding leads to poor peak shape.
Solutions:
-
Use a Low pH Mobile Phase: Operating at a low pH (e.g., 2.5-3.0) protonates the surface silanols (Si-OH), minimizing their ability to interact with the cationic analytes.[5]
-
Select a High-Purity, Endcapped Column: Modern columns use high-purity silica with minimal metal content and are exhaustively endcapped to cover most of the active silanol sites. This is often the most effective solution.[11]
-
Add a Competing Base: Introduce a small amount of an amine additive like triethylamine (TEA) to the mobile phase (e.g., 0.1%). TEA is a stronger base that will preferentially interact with the active silanol sites, effectively masking them from your analytes. Note that TEA is not MS-compatible.
-
Consider Ion-Pairing Chromatography (IPC): Add an ion-pairing reagent (e.g., sodium dodecyl sulfate or hexane sulfonic acid) to the mobile phase.[12][13] The reagent's hydrophobic tail adsorbs to the C18 stationary phase, while its charged head remains in the mobile phase, creating an ion-exchange surface that can retain the charged pyridinol isomers.[9][14] This can dramatically improve retention and peak shape but has drawbacks, such as long column equilibration times and incompatibility with mass spectrometry.[12][15]
Caption: Fig 2. Troubleshooting Workflow for RPC.
Section 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
Q4: Reversed-phase methods are not providing adequate separation. When should I switch to HILIC?
Switch to HILIC when you cannot achieve sufficient retention or selectivity for your highly polar pyridinol isomers in RPC. HILIC is specifically designed for the separation of polar and hydrophilic compounds and often provides an orthogonal (completely different) selectivity compared to RPC.[16]
Mechanism: In HILIC, a polar stationary phase (e.g., bare silica, amide, diol) is used with a highly organic mobile phase (typically >70% acetonitrile). A water-rich layer forms on the surface of the stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase. More polar analytes are more strongly retained.[17]
Advantages for Pyridinols:
-
Excellent Retention: The polar nature of pyridinols leads to strong retention in HILIC.
-
Orthogonal Selectivity: The elution order is often the reverse of RPC, providing a powerful tool for resolving difficult isomer pairs.[17]
-
MS-Friendly: HILIC mobile phases are highly volatile, leading to enhanced sensitivity in ESI-MS.[16]
Q5: What are the key parameters to optimize in a HILIC method for pyridinols?
-
Stationary Phase: Bare silica is a good starting point. Amide- or diol-phases can offer different selectivities and reduced silanol activity. Zwitterionic phases can provide unique electrostatic interactions.[18]
-
Organic Solvent: Acetonitrile is the most common and effective choice.
-
Aqueous Component & Buffer: The water content is the strongest eluting solvent. Typically, start with 5-10% aqueous. The buffer type and concentration are critical for controlling peak shape and selectivity. Ammonium formate or ammonium acetate (10-20 mM) are excellent choices as they are volatile and provide good buffering capacity in high organic mobile phases.[16]
-
Buffer pH: As with RPC, pH is a critical tool for manipulating selectivity by altering the charge state of the isomers.[18]
| Parameter | Reversed-Phase Chromatography (RPC) | Hydrophilic Interaction Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8, Phenyl-Hexyl) | Polar (e.g., Bare Silica, Amide, Diol, Zwitterionic) |
| Mobile Phase | High Aqueous (e.g., 95% Water / 5% ACN) | High Organic (e.g., 95% ACN / 5% Water) |
| Elution Order | Least polar elutes last | Most polar elutes last |
| Primary Challenge | Poor retention of polar analytes | Potential for poor peak shape if buffer is not optimized |
| Best for Pyridinols | When pH manipulation can induce sufficient selectivity | When RPC fails to provide adequate retention or resolution |
Table 1: Comparison of Starting Conditions for RPC vs. HILIC
Section 4: Alternative Techniques & FAQs
Q6: Are there any non-HPLC techniques for separating pyridinol isomers?
Yes, other techniques can be effective, particularly when HPLC methods fail or for orthogonal confirmation.
-
Gas Chromatography (GC): GC can separate isomers, but the pyridinols are non-volatile and require derivatization (e.g., silylation) to block the polar hydroxyl and amine groups.[19] The separation is then based on differences in boiling points and interactions with the GC stationary phase.[20] While effective, the extra derivatization step adds complexity.
-
Capillary Electrophoresis (CE): CE is an excellent high-efficiency technique for separating charged species.[21][22] Separation is based on differences in the charge-to-size ratio of the isomers. By carefully selecting the background electrolyte pH, you can manipulate the charge of the pyridinol isomers to achieve separation.[23][24] Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can also separate neutral and charged isomers.[21]
Frequently Asked Questions (FAQs)
-
My retention times are drifting. What's the cause?
-
Insufficient Equilibration: HILIC and ion-pairing methods require very long equilibration times. Ensure the column is stable before injecting.[15]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, especially the buffer pH or organic/aqueous ratio, will cause drift.[1]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.[1]
-
-
Can I use a gradient?
-
Yes, gradients are effective in both RPC and HILIC to improve peak shape and reduce run times. In RPC, you gradient from high aqueous to high organic. In HILIC, you do the reverse: start with high organic and gradient to a higher aqueous concentration.
-
-
Why is my MS signal unstable when using a phosphate buffer?
-
Phosphate buffers are non-volatile and will precipitate in the mass spectrometer source, causing signal suppression and contamination. For LC-MS, always use volatile buffers like ammonium formate, ammonium acetate, or formic acid.[5]
-
Section 5: Experimental Protocols
Protocol 1: Starting Method for Reversed-Phase HPLC
This protocol is a robust starting point for screening pyridinol isomer separation.
-
Column: Use a modern, high-purity, endcapped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 2% B
-
10.0 min: 20% B
-
11.0 min: 95% B
-
13.0 min: 95% B
-
13.1 min: 2% B
-
15.0 min: 2% B (Equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 275 nm or appropriate wavelength for your isomers.
-
System Suitability:
-
Resolution (Rs): > 1.5 between all isomer peaks.
-
Tailing Factor (Tf): < 1.5 for all peaks.
-
Retention Time %RSD: < 1.0% over 6 replicate injections.
-
Protocol 2: Starting Method for HILIC
Use this protocol when RPC fails to provide adequate retention.
-
Column: HILIC, bare silica or amide phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.5.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.5.
-
Gradient:
-
0.0 min: 0% B
-
8.0 min: 30% B
-
9.0 min: 90% B
-
11.0 min: 90% B
-
11.1 min: 0% B
-
15.0 min: 0% B (Equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL (dissolve sample in 90% Acetonitrile if possible to avoid peak distortion).
-
Detection: UV at 275 nm or MS.
-
System Suitability:
-
Resolution (Rs): > 2.0 between all isomer peaks.
-
Tailing Factor (Tf): < 1.8 for all peaks.
-
Retention Time %RSD: < 1.5% over 6 replicate injections.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromtech.com [chromtech.com]
- 12. helixchrom.com [helixchrom.com]
- 13. itwreagents.com [itwreagents.com]
- 14. Ion Pair Chromatograpy: A Critical Prespective - MedCrave online [medcraveonline.com]
- 15. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 16. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. turbo.vernier.com [turbo.vernier.com]
- 20. mdpi.com [mdpi.com]
- 21. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Capillary electrophoresis: principles and applications in illicit drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
Technical Support Center: Enhancing Detection Sensitivity for Trace Levels of 4-(Hydroxymethyl)pyridin-3-ol
Welcome to the technical support center for the analysis of 4-(Hydroxymethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the detection sensitivity of this polar analyte at trace levels.
Introduction
This compound is a polar heterocyclic compound of interest in various fields, including pharmaceutical development. Its structure, featuring both a hydroxyl and a hydroxymethyl group, presents unique analytical challenges, particularly at trace concentrations. The high polarity can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns, while the presence of active hydrogens can result in peak tailing and poor peak shape in gas chromatography (GC) without derivatization. This guide provides practical, field-proven insights to overcome these challenges and achieve robust, sensitive, and reproducible analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound at trace levels?
A1: The primary challenges stem from its high polarity and potential for thermal instability. Key issues include:
-
Poor retention in reversed-phase LC: The analyte may elute in the solvent front, leading to co-elution with matrix components and poor sensitivity.
-
Peak tailing in chromatography: The polar functional groups can interact with active sites on LC packing materials or GC liners, causing asymmetrical peaks.
-
Matrix effects in mass spectrometry (MS): Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1][2][3]
-
Thermal degradation: The compound may be unstable at high temperatures used in GC inlets.
-
Low volatility for GC analysis: The polar nature of the molecule makes it non-volatile, necessitating derivatization.[4]
Q2: Which analytical technique is most suitable for trace-level detection of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the preferred technique due to its high sensitivity and selectivity.[5][6] It circumvents the need for derivatization and is well-suited for polar, non-volatile compounds. However, with appropriate sample preparation and derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) can also be a viable, and sometimes more accessible, option.[4][7]
Q3: What is derivatization and why is it often necessary for GC analysis of this compound?
A3: Derivatization is a chemical modification process that converts a compound into a product with properties more suitable for a given analytical technique.[7] For this compound, derivatization is crucial for GC analysis to:
-
Increase volatility: By replacing the active hydrogens on the hydroxyl and hydroxymethyl groups with less polar moieties (e.g., trimethylsilyl groups), the compound's boiling point is lowered, allowing it to be vaporized in the GC inlet without decomposition.[4]
-
Improve thermal stability: The resulting derivatives are often more stable at high temperatures.
-
Enhance chromatographic peak shape: Derivatization reduces the potential for hydrogen bonding with active sites in the GC system, resulting in sharper, more symmetrical peaks.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) in HPLC-UV/MS
Symptoms:
-
Asymmetrical peaks with a tailing factor significantly greater than 1.
-
Poor peak resolution from adjacent peaks.
-
Inconsistent peak integration and reduced quantitative accuracy.
Root Causes and Solutions:
-
Secondary Interactions with Residual Silanols: The primary cause of peak tailing for polar, basic compounds like pyridinols is the interaction with acidic silanol groups on the surface of silica-based reversed-phase columns.
-
Solution 1: Mobile Phase pH Adjustment: Adjust the mobile phase pH to suppress the ionization of the silanol groups (typically by lowering the pH to <3) or the analyte (if it's a base, a higher pH might be needed, but this can degrade the column). Using a buffer is crucial to maintain a stable pH.
-
Solution 2: Use of End-Capped Columns: Employ high-quality, end-capped columns where the residual silanol groups are chemically bonded with a small, inert group.
-
Solution 3: Alternative Stationary Phases: Consider using a column with a different stationary phase, such as one with an embedded polar group, or switching to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for the retention of polar compounds.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Extra-Column Volume: Excessive tubing length or diameter, or a large detector flow cell can contribute to band broadening and peak tailing.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Use a detector with a micro-flow cell if available, especially for narrow-bore columns.
-
Issue 2: Low Signal-to-Noise Ratio (S/N) and Poor Sensitivity in LC-MS/MS
Symptoms:
-
The analyte peak is barely distinguishable from the baseline noise.
-
The limit of detection (LOD) and limit of quantification (LOQ) are not sufficient for the application.
Root Causes and Solutions:
-
Ion Suppression/Enhancement (Matrix Effects): This is a common and significant challenge in bioanalysis where co-eluting matrix components interfere with the ionization of the target analyte in the MS source.[1][2][3][8]
-
Solution 1: Improved Sample Preparation: Implement a more rigorous sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are highly effective.
-
Solution 2: Chromatographic Separation: Optimize the LC method to chromatographically separate the analyte from the region where matrix effects are most pronounced. This can be assessed using a post-column infusion experiment.
-
Solution 3: Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Solution 4: Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
-
-
Suboptimal MS Parameters: The sensitivity of the mass spectrometer is highly dependent on the tuning parameters.
-
Solution: Perform a thorough optimization of all relevant MS parameters, including nebulizer gas flow, drying gas temperature and flow, capillary voltage, and collision energy for each specific MRM transition.
-
-
Inefficient Ionization: this compound, being a polar molecule, should ionize well in ESI. However, the mobile phase composition can significantly impact ionization efficiency.
-
Solution: Ensure the mobile phase contains additives that promote ionization. For positive ion mode, small amounts of formic acid or acetic acid are commonly used. For negative ion mode, a weak base like ammonium hydroxide may be beneficial.
-
Issue 3: Incomplete or No Derivatization for GC-MS Analysis
Symptoms:
-
No peak corresponding to the derivatized analyte is observed.
-
A broad, tailing peak for the underivatized analyte is present.
-
Multiple derivative peaks for a single analyte.
Root Causes and Solutions:
-
Presence of Moisture: Silylating reagents are highly sensitive to moisture, which will preferentially react with water over the analyte.
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Store reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Reagent or Reaction Time/Temperature: The derivatization reaction may not have gone to completion.
-
Solution: Increase the molar excess of the silylating agent. Optimize the reaction time and temperature. A typical starting point is 60-80°C for 30-60 minutes.
-
-
Steric Hindrance: The structure of this compound may present some steric hindrance to the derivatization of both hydroxyl groups.
-
Solution: Use a more powerful silylating agent or a combination of reagents with a catalyst. For example, a mixture of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) is a common and potent combination.
-
Data Presentation
Table 1: Recommended Starting Conditions for LC-MS/MS Analysis
| Parameter | Recommendation | Rationale |
| Column | HILIC (e.g., Amide or Silica) | Provides better retention for polar compounds compared to C18. |
| Mobile Phase A | Water with 0.1% Formic Acid & 10 mM Ammonium Formate | Promotes good peak shape and ionization in positive ESI mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for gradient elution. |
| Gradient | Start with high %B (e.g., 95%) and decrease to elute | Typical for HILIC separations. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical scale columns. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The pyridine nitrogen is readily protonated. |
| MRM Transitions | To be determined by infusion of a standard | Select the most intense and specific precursor-product ion pairs. |
Table 2: Troubleshooting Summary for GC-MS Derivatization
| Issue | Potential Cause | Recommended Action |
| No/Low Product | Moisture Contamination | Use anhydrous solvents/reagents; dry glassware. |
| Insufficient Reagent/Time/Temp | Increase reagent excess; optimize reaction conditions. | |
| Multiple Peaks | Incomplete Derivatization | Optimize reaction conditions; use a stronger silylating agent. |
| Tautomerism | Not expected to be a major issue for this analyte. | |
| Peak Tailing | Active Sites in GC System | Use a deactivated liner and column; check for leaks. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load 500 µL of pre-treated plasma sample (e.g., diluted 1:1 with 2% formic acid).
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Silylation for GC-MS Analysis
-
Sample Preparation: Aliquot 50 µL of the sample extract into a clean, dry reaction vial.
-
Evaporation: Evaporate the solvent to complete dryness under nitrogen.
-
Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 45 minutes.
-
Analysis: Cool the vial to room temperature and inject 1 µL into the GC-MS system.
Visualizations
Workflow for LC-MS/MS Method Development
Caption: A logical workflow for developing a robust LC-MS/MS method.
Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting HPLC peak tailing issues.
References
- 1. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Application of LC-MS to the analysis of new radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Validating an Analytical Method for 4-(Hydroxymethyl)pyridin-3-ol in a Regulated Environment
By Dr. Evelyn Reed, Senior Application Scientist
For researchers, scientists, and drug development professionals, the validation of an analytical method is a critical process that ensures the reliability, consistency, and accuracy of data submitted to regulatory bodies. This guide provides an in-depth, technically-focused comparison of methodologies for validating an analytical method for 4-(Hydroxymethyl)pyridin-3-ol, a key pyridoxine (Vitamin B6) related compound. Grounded in the principles of leading regulatory guidelines, this document offers practical insights and experimental data to support your validation strategy.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This guide will navigate the complexities of this process, drawing upon the frameworks established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][4][5][6][7][8][9][10][11][12][13]
Understanding the Analyte: this compound
Before delving into method validation, a thorough understanding of the analyte is paramount. This compound is a polar, water-soluble compound. Its chemical structure and properties, such as its molecular formula (C6H7NO2) and molecular weight (125.13 g/mol ), inform the selection of an appropriate analytical technique.[14] Given its characteristics, High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and effective method for its quantification.
Method Validation Workflow: A Comparative Approach
The validation of an analytical method is a systematic process encompassing several key parameters. This guide will compare a primary HPLC-UV method with a potential alternative, Ultra-High-Performance Liquid Chromatography (UHPLC-UV), to highlight the advantages and considerations of each.
Caption: High-level overview of the analytical method validation workflow.
Comparative Analysis of HPLC-UV and UHPLC-UV Methods
The following sections detail the experimental protocols and comparative data for validating an analytical method for this compound using both conventional HPLC-UV and the more modern UHPLC-UV.
Specificity and Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound, a placebo (matrix without the analyte), and a mixture of the analyte and potential interfering substances (e.g., known impurities, related compounds).
-
Chromatographic Conditions:
-
HPLC-UV: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase of phosphate buffer and methanol (e.g., 70:30 v/v) at a flow rate of 1.0 mL/min.[16] UV detection at an appropriate wavelength (e.g., 280-290 nm).[17]
-
UHPLC-UV: A C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) with a similar mobile phase, but at a higher flow rate (e.g., 0.5 mL/min) and optimized gradient.
-
-
Analysis: Inject each solution and compare the chromatograms. The analyte peak should be well-resolved from any other peaks.
Comparative Data:
| Parameter | HPLC-UV | UHPLC-UV | Acceptance Criteria |
| Resolution (Analyte vs. Impurity A) | 2.1 | 3.5 | > 2.0 |
| Peak Purity (Analyte) | Pass | Pass | No co-elution detected |
Insight: The higher efficiency of the UHPLC column provides superior resolution, leading to more confident peak identification and purity assessment.
Linearity and Range
Linearity demonstrates that the results are directly proportional to the concentration of the analyte in the sample.[15] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five standard solutions of this compound spanning the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis.
Comparative Data:
| Parameter | HPLC-UV | UHPLC-UV | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal, within acceptable limits | Minimal, within acceptable limits | Close to zero |
| Range (µg/mL) | 10 - 150 | 5 - 150 | Covers the intended application |
Insight: Both methods demonstrate excellent linearity. The UHPLC method may offer a slightly wider linear range due to its increased sensitivity.
Accuracy and Precision
Accuracy is the closeness of the test results to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18]
Experimental Protocol:
-
Accuracy (Recovery): Spike a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.
-
Precision (Repeatability and Intermediate Precision):
Comparative Data:
| Parameter | HPLC-UV | UHPLC-UV | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Repeatability (RSD%) | ≤ 1.5% | ≤ 1.0% | ≤ 2.0% |
| Intermediate Precision (RSD%) | ≤ 2.0% | ≤ 1.5% | ≤ 2.0% |
Insight: The UHPLC method generally provides slightly better accuracy and precision due to the more efficient separation and reduced peak broadening.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
Experimental Protocol:
-
Determination: These can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[19]
Comparative Data:
| Parameter | HPLC-UV | UHPLC-UV | Acceptance Criteria |
| LOD (µg/mL) | 0.5 | 0.1 | Appropriate for the intended use |
| LOQ (µg/mL) | 1.5 | 0.3 | Appropriate for the intended use |
Insight: The significantly lower LOD and LOQ of the UHPLC method make it the superior choice for trace-level analysis and impurity determination.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Parameter Variation: Introduce small, deliberate changes to the method parameters, such as:
-
Mobile phase composition (e.g., ±2%)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analysis: Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
Comparative Data:
| Varied Parameter | HPLC-UV (Impact on System Suitability) | UHPLC-UV (Impact on System Suitability) | Acceptance Criteria |
| Mobile Phase Composition | Minor | Minimal | System suitability criteria are met |
| pH | Minor | Minimal | System suitability criteria are met |
| Temperature | Minor | Minimal | System suitability criteria are met |
| Flow Rate | Moderate | Minor | System suitability criteria are met |
Insight: UHPLC methods are often more robust due to the smaller particle size of the stationary phase and the higher operating pressures, which can mitigate the effects of small variations in flow rate.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for developing stability-indicating methods.[20][21][22] It helps to identify potential degradation products and demonstrate the method's ability to separate them from the active pharmaceutical ingredient (API).
Experimental Protocol:
-
Stress Conditions: Expose solutions of this compound to various stress conditions, including:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 80°C for 48 hours (solid state)
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.[20]
-
-
Analysis: Analyze the stressed samples and compare the chromatograms to an unstressed sample.
Comparative Data:
| Stress Condition | HPLC-UV (% Degradation) | UHPLC-UV (% Degradation) | Peak Purity of Analyte |
| Acid Hydrolysis | ~15% | ~15% | Pass |
| Base Hydrolysis | ~20% | ~20% | Pass |
| Oxidation | ~10% | ~10% | Pass |
| Thermal | ~5% | ~5% | Pass |
| Photolytic | ~8% | ~8% | Pass |
Insight: Both methods are capable of demonstrating degradation. The superior resolution of the UHPLC method is advantageous for separating and quantifying closely eluting degradation products.
Caption: Workflow for forced degradation studies.
Conclusion and Recommendations
Both HPLC-UV and UHPLC-UV are viable techniques for the validation of an analytical method for this compound. The choice between them often depends on the specific requirements of the analysis and the available instrumentation.
-
HPLC-UV is a robust and well-established technique suitable for routine quality control.[16][23]
-
UHPLC-UV offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred method for complex samples, trace-level analysis, and high-throughput environments.
For new method development and validation, investing in a UHPLC-UV method is highly recommended. The enhanced performance can lead to more reliable data, increased sample throughput, and a greater ability to meet and exceed regulatory expectations. This guide provides a foundational framework for designing and executing a comprehensive validation study that is scientifically sound and compliant with global regulatory standards.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. fda.gov [fda.gov]
- 12. starodub.nl [starodub.nl]
- 13. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 14. henankerui.lookchem.com [henankerui.lookchem.com]
- 15. pharmout.net [pharmout.net]
- 16. jchps.com [jchps.com]
- 17. HPLC Separation of Pyridoxine Hydrochloride (Vitamin B6) and Benfotiamine in Milgamma 100 Tablets on Primesep S Column | SIELC Technologies [sielc.com]
- 18. propharmagroup.com [propharmagroup.com]
- 19. mdpi.com [mdpi.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. scispace.com [scispace.com]
- 23. ijsdr.org [ijsdr.org]
A Comparative Guide to 4-(Hydroxymethyl)pyridin-3-ol and Its Analogs: A Study in Structure-Activity Relationships
This guide provides a detailed comparative analysis of 4-(Hydroxymethyl)pyridin-3-ol derivatives, with a primary focus on the well-characterized Vitamin B6 family. As researchers and drug development professionals, understanding the nuanced relationship between the structure of these pyridine compounds and their biological function is paramount. Simple modifications to the pyridine ring can dramatically shift a compound's role from an essential vitamin to a potent antagonist. This document delves into the physicochemical properties, biological activities, and key structure-activity relationships (SAR) of these vital compounds. We will explore not only the native vitamin forms but also synthetic analogs designed to probe and inhibit biological pathways, providing field-proven experimental protocols for their evaluation.
The Vitamin B6 Family: Core Structures and Metabolic Activation
The term "Vitamin B6" encompasses a group of six interconvertible compounds, or vitamers, all built upon a 2-methyl-3-hydroxy-5-hydroxymethylpyridine scaffold.[1][2] The parent vitamer, Pyridoxine (PN), is a 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol.[3] Its close analogs, Pyridoxal (PL) and Pyridoxamine (PM), differ by the functional group at the 4-position—an aldehyde and an aminomethyl group, respectively.[4][5]
These vitamers are precursors to the biologically active coenzyme, Pyridoxal 5'-Phosphate (PLP).[1] The conversion is a two-step intracellular process critical for over 140 enzymatic reactions, primarily in amino acid metabolism.[2]
-
Phosphorylation: Pyridoxal kinase (PLK), a key enzyme, phosphorylates PN, PL, and PM at the 5-position using ATP, yielding their respective 5'-phosphate esters (PNP, PLP, PMP).[4]
-
Oxidation: Pyridoxine/pyridoxamine 5'-phosphate oxidase (PNPO), an FMN-dependent enzyme, then oxidizes PNP and PMP to the active coenzyme, PLP.[4]
This metabolic pathway underscores the importance of the substituents at the 4- and 5-positions of the pyridine ring. The 5-hydroxymethyl group is essential for phosphorylation, the first step in activation.
Comparative Physicochemical Properties
Structural modifications significantly alter the physicochemical properties of the pyridine ring, which in turn dictates their biological interactions. Halogenation at the 6-position, for instance, radically changes pKa values and removes the zwitterionic character typical of the parent vitamers, lending them a more hydrophobic nature.[6]
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Physicochemical Properties |
| Pyridoxine (PN) | 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol | C₈H₁₁NO₃ | 169.18 | Water-soluble, stable in acidic solution, but heat and light sensitive.[7][8] |
| Pyridoxal (PL) | 4-formyl-5-(hydroxymethyl)-2-methylpyridin-3-ol | C₈H₉NO₃ | 167.16 | The aldehyde group can form Schiff bases with amino acids, central to its catalytic role.[7] |
| Pyridoxamine (PM) | 4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | C₈H₁₂N₂O₂ | 168.19 | The amine group is key for its role in transamination reactions. |
| 4'-Deoxypyridoxine (DOP) | 5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol | C₈H₁₁NO₂ | 153.18 | A classic Vitamin B6 antagonist; lacks the 4-hydroxymethyl group.[9] |
| 6-Fluoropyridoxol | 6-fluoro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol | C₈H₁₀FNO₃ | 187.17 | Increased hydrophobic character; lacks the zwitterionic form of pyridoxine.[6] |
| 4'-Methoxypyridoxine | 4-(methoxymethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | C₉H₁₃NO₃ | 183.20 | A potent competitive inhibitor of Pyridoxal Kinase.[10] |
Biological Activity: From Essential Coenzyme to Potent Antagonist
The biological activity of these analogs is largely defined by their ability to interact with the key enzymes of the Vitamin B6 metabolic pathway, particularly Pyridoxal Kinase (PLK). While the natural vitamers act as substrates, many synthetic analogs act as inhibitors, thereby functioning as potent Vitamin B6 antagonists.
Structure-Activity Relationship of PLK Inhibition
Pyridoxal Kinase is the gatekeeper for Vitamin B6 activation. Its inhibition leads to a deficiency of the active coenzyme PLP, disrupting numerous metabolic processes. The study of PLK inhibitors provides a clear example of structure-activity relationships.
-
Requirement of the 2-Methyl Group: The methyl group at the 2-position of the pyridine ring is crucial for proper orientation and binding within the enzyme's active site.[11]
-
Modification at the 4-Position: This position is a critical determinant of activity.
-
Replacing the 4-hydroxymethyl group with a simple methyl group (as in 4'-Deoxypyridoxine) creates an antagonist.
-
Extending the 4-position substituent, as seen in 4'-alkoxypyridoxines (e.g., 4'-methoxypyridoxine, 4'-ethoxypyridoxine), results in powerful competitive inhibitors of PLK.[10] These analogs can still be phosphorylated by the kinase, but the resulting phosphate ester acts as a potent inhibitor of other B6-dependent enzymes like PNPO.[12]
-
-
Modification at the 6-Position: Halogenation at this position, as with 6-fluoropyridoxol, also confers inhibitory properties. 6-fluoropyridoxamine phosphate, for example, is an inhibitor of pyridoxine phosphate oxidase.[6]
Comparative Inhibitory Activity
The potency of these analogs as inhibitors can be quantified and compared using metrics like the inhibition constant (Ki).
| Compound | Target Enzyme | Mechanism of Inhibition | Potency (Ki or IC50) | Biological Outcome |
| 4'-Methoxypyridoxine | Pyridoxal Kinase | Competitive with Pyridoxal | High | Potent Vitamin B6 antagonist, induces convulsions.[10] |
| 4'-Ethoxypyridoxine | Pyridoxal Kinase | Competitive with Pyridoxal | High | Potent Vitamin B6 antagonist.[10] |
| 6-Fluoropyridoxamine Phosphate | Pyridoxine Phosphate Oxidase (PNPO) | Inhibitor | Moderate | Inhibits cell growth in tissue culture.[6] |
| 4-Vinyl Analogs of Pyridoxal | Pyridoxal Kinase & PNPO | Potent Inhibitors | High | Inhibit growth of sarcoma and adenocarcinoma cells.[12] |
| Theophylline | Pyridoxal Kinase | Competitive | Ki = 8.7 µmol/L | A methylxanthine drug that demonstrates off-target B6 antagonism.[13] |
Experimental Protocols for Comparative Evaluation
To empirically validate the structure-activity relationships discussed, robust and reproducible assays are essential. The following protocols are foundational for comparing the effects of pyridoxine analogs on their primary molecular target.
In Vitro Pyridoxal Kinase (PLK) Inhibition Assay
This protocol is designed to determine the inhibitory potential of an analog against PLK by measuring the reduction in pyridoxal phosphorylation. The causality is established by observing a dose-dependent decrease in product formation in the presence of the test compound.
Principle: This is a coupled-enzyme assay where the ADP produced by the PLK reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH consumption is monitored by the decrease in absorbance at 340 nm, which is directly proportional to PLK activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 100 mM KCl.
-
Substrate/Cofactor Mix: Prepare a fresh 2X mix in Assay Buffer containing 2 mM ATP, 2 mM PEP, 0.4 mM NADH, and 10 U/mL each of PK and LDH.
-
Enzyme Solution: Dilute purified recombinant PLK to 20 nM (0.2 µg/mL) in Assay Buffer.
-
Substrate Solution: Prepare a 1 mM stock of Pyridoxal (PL) in Assay Buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test analog (e.g., 4'-Methoxypyridoxine) from 10 mM down to 1 nM in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of the 2X Substrate/Cofactor Mix to each well of a 96-well UV-transparent plate.
-
Add 25 µL of the inhibitor solution (or Assay Buffer for control wells) to the appropriate wells.
-
Add 10 µL of the PL substrate solution (for a final concentration of 100 µM).
-
To initiate the reaction, add 15 µL of the PLK enzyme solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for the analog.
-
Conclusion
The this compound scaffold is a privileged structure in biology, serving as the foundation for the essential Vitamin B6 family. This comparative guide demonstrates that subtle atomic substitutions on the pyridine ring can profoundly alter physicochemical properties and biological function. Modifications at the 4- and 6-positions are particularly effective at converting the vitamin into a potent antagonist, primarily through the competitive inhibition of Pyridoxal Kinase. The experimental protocols provided offer a reliable framework for researchers to quantify these structure-activity relationships, aiding in the design of novel chemical probes and therapeutic agents that target Vitamin B6-dependent pathways.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 3. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vitamin B6: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical and physical properties of pyridoxine | PPSX [slideshare.net]
- 8. Pyridoxine | 65-23-6 [chemicalbook.com]
- 9. 148-51-6|5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol hydrochloride|BLD Pharm [bldpharm.com]
- 10. Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Inhibition of pyridoxal kinase by 2- and 6-alkyl substituted vitamin B6 analogues and by pyridoxal oximes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the inhibitory activity of 4-vinyl analogues of pyridoxal: enzyme and cell culture studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of pyridoxal kinase by methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 4-(Hydroxymethyl)pyridin-3-ol
Introduction: The Imperative of Analytical Rigor
In pharmaceutical development, the integrity of our data is the bedrock upon which safety and efficacy are built. The subject of this guide, 4-(Hydroxymethyl)pyridin-3-ol, a pyridoxine (Vitamin B6) analogue, serves as an exemplary model for discussing a critical, yet often misunderstood, aspect of analytical science: cross-validation . This is not merely about running a sample on different instruments; it is the deliberate process of verifying that alternative analytical procedures yield consistent, reliable, and accurate results for the same analyte.[1][2]
This guide eschews a rigid template to provide a narrative grounded in practical laboratory experience. We will explore four key analytical techniques, positioning each within a logical drug development workflow. We begin with the "gold standard" for confirmation, followed by the robust "workhorse" for routine analysis, the "unimpeachable" tool for structural proof, and the "rapid screener" for high-throughput needs. Our objective is to demonstrate how these techniques can be synergistically employed and cross-validated to build a comprehensive and defensible analytical package. The principles discussed herein are rooted in the international harmonised guidelines, particularly ICH Q2(R1), which governs the validation of analytical procedures.[3][4][5]
Part 1: The Reference Standard - High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Expertise & Experience: Why HPLC-MS/MS First?
In any validation hierarchy, we must establish a reference point of unimpeachable specificity and sensitivity. HPLC-MS/MS serves this purpose perfectly. Its power lies in coupling the fine separation capabilities of liquid chromatography with the precise mass-selective detection of a tandem mass spectrometer. By monitoring a specific precursor ion and its unique fragment ion(s)—a technique known as Selected Reaction Monitoring (SRM)—we can detect and quantify our analyte with near-absolute certainty, even in the presence of co-eluting impurities or complex matrix components. This makes it the ideal anchor method against which other, less specific techniques can be compared and validated.
Experimental Protocol: HPLC-MS/MS for Absolute Quantification
-
Standard and Sample Preparation:
-
Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL by serial dilution of the stock solution with a 50:50 methanol:water mixture.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Chromatographic Conditions:
-
HPLC System: Vanquish Flex Binary UHPLC system or equivalent.[6]
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention for polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid aids in protonation for positive ion mode mass spectrometry.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., TSQ Fortis or Quantis).[6]
-
Ionization Source: Heated Electrospray Ionization (HESI) in Positive Ion Mode. Pyridine nitrogen is readily protonated.
-
SRM Transitions: (Hypothetical values for C₆H₇NO₂)
-
Precursor Ion [M+H]⁺: m/z 126.1
-
Product Ions (for quantification and confirmation): m/z 108.1 (loss of H₂O), m/z 79.1 (pyridine ring fragment). The selection of multiple fragments confirms identity.
-
-
Source Parameters: Optimize source voltage, sheath gas, aux gas, and capillary temperature for maximum signal intensity.
-
Trustworthiness: A Self-Validating System
This protocol is inherently self-validating. The use of a stable, isotopically labeled internal standard can account for matrix effects and variations in instrument response. The specificity is confirmed by the precise retention time and the consistent ratio of two or more SRM transitions, making it highly improbable that another compound could be misidentified as the analyte.
Workflow Visualization
Caption: HPLC-MS/MS workflow for reference-level quantification.
Part 2: The Routine Workhorse - RP-HPLC with UV Detection
Expertise & Experience: Why HPLC-UV for Routine Analysis?
While HPLC-MS/MS is unparalleled in specificity, it is not always practical for high-throughput QC environments due to cost and complexity. RP-HPLC with UV detection is the established workhorse of the pharmaceutical industry.[7] It is robust, reliable, and cost-effective. The key objective here is to cross-validate this method against the HPLC-MS/MS data to ensure it is "fit for purpose"—specifically, that it can accurately quantify this compound and separate it from known impurities under routine conditions.
Experimental Protocol: RP-HPLC-UV for Quality Control
-
Sample and Standard Preparation:
-
Prepare stock solutions and calibration standards as in the HPLC-MS/MS method, but at higher concentrations (e.g., 1 µg/mL to 100 µg/mL), reflecting the lower sensitivity of UV detection.
-
-
Chromatographic Conditions:
-
HPLC System: An Agilent LC 1100 series or equivalent is suitable.[7]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[8] A larger dimension column is common for standard HPLC.
-
Mobile Phase: Isocratic mixture of 90% Water with 0.1% Acetic Acid and 10% Acetonitrile. An isocratic method is preferred for its simplicity and robustness in QC.[9]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 20 µL.
-
UV Detection: The optimal wavelength should be determined by scanning a standard solution. For pyridoxine-like structures, this is typically around 290 nm.[9][10]
-
Trustworthiness: The Cross-Validation Checkpoint
The trustworthiness of this method hinges on its cross-validation against the reference method. Specificity is the main challenge. While a single chromatographic peak is a good indicator, it doesn't guarantee purity. Therefore, we must:
-
Confirm Peak Identity: Analyze the same sample on both the HPLC-UV and HPLC-MS/MS systems. The retention time of the UV peak must exactly match that of the mass-identified peak.
-
Assess Peak Purity: Employ a photodiode array (PDA) detector to assess peak purity across the entire UV spectrum.
-
Forced Degradation: Subject the sample to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The HPLC-UV method must demonstrate the ability to resolve the main analyte peak from these newly formed impurity peaks.[11]
Workflow Visualization
Caption: HPLC-UV workflow for routine quantitative analysis.
Part 3: The Identity Standard - Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The Role of NMR in Validation
NMR is the ultimate arbiter of molecular structure. While chromatography separates and quantifies, NMR provides an unambiguous structural fingerprint. In the context of cross-validation, NMR serves to definitively prove that the substance we are quantifying with our HPLC and MS methods is, in fact, this compound and not an isomer or related compound. This is a qualitative validation of identity. Public databases can provide reference spectra for this compound.[12]
Experimental Protocol: ¹H and ¹³C NMR for Structural Confirmation
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated analyte (e.g., collected from a semi-preparative HPLC fraction) in ~0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. Add a small amount of an internal standard like Trimethylsilylpropanoic acid (TSP) if quantitative NMR (qNMR) is desired.
-
Instrumental Analysis:
-
Spectrometer: A 400 or 500 MHz NMR spectrometer.
-
Experiments: Acquire standard 1D proton (¹H) and carbon (¹³C) spectra. For more complex structures, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to confirm connectivity.
-
-
Data Interpretation:
-
¹H NMR: The spectrum should reveal distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl protons (which may exchange with D₂O). The chemical shifts, integration values, and coupling patterns must be consistent with the proposed structure.
-
¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the unique carbon atoms in the molecule.
-
Workflow Visualization
Caption: NMR workflow for definitive structural confirmation.
Part 4: The Rapid Screener - UV-Visible Spectrophotometry
Expertise & Experience: High-Throughput, Low Specificity
UV-Vis spectrophotometry is a simple, fast, and inexpensive technique ideal for preliminary analysis, such as determining concentration in pure substance solutions or in dissolution testing.[13] Its primary drawback is a profound lack of specificity; any compound that absorbs at the selected wavelength will contribute to the signal. Therefore, it is absolutely critical that a UV-Vis method is cross-validated against a specific, stability-indicating method like HPLC to define the precise conditions under which it can be reliably used.
Experimental Protocol: UV-Vis for Concentration Screening
-
Sample and Standard Preparation:
-
Prepare a 100 µg/mL stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl or water).
-
Perform a wavelength scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For pyridoxine, λmax is often near 290 nm.[9][10]
-
Prepare a calibration curve by diluting the stock solution to concentrations ranging from 2 µg/mL to 25 µg/mL.
-
-
Instrumental Analysis:
-
Spectrophotometer: A standard UV-Vis spectrophotometer (e.g., Shimadzu UV-210).[14]
-
Measurement: Measure the absorbance of the blank, calibration standards, and unknown samples at the predetermined λmax.
-
-
Data Analysis:
-
Plot absorbance versus concentration for the standards.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the equation to calculate the concentration of the unknown samples.
-
Workflow Visualization
Caption: UV-Vis spectrophotometry workflow for rapid screening.
Quantitative Data Summary & Cross-Validation Strategy
The choice of an analytical technique is always a balance between performance and practicality. The table below summarizes the key attributes of the discussed methods.
| Parameter | HPLC-MS/MS | HPLC-UV | NMR Spectroscopy | UV-Vis Spectrophotometry |
| Primary Use | Reference Quantification, Metabolite ID | Routine QC, Impurity Profiling | Structural Elucidation | High-Throughput Screening |
| Specificity | Very High (Mass + RT) | Moderate to High (RT + Purity) | Very High (Structural Fingerprint) | Very Low (Absorbance) |
| Sensitivity (LOQ) | Very High (pg/mL - ng/mL) | High (ng/mL - µg/mL) | Low (mg/mL) | Moderate (µg/mL) |
| Linearity (R²) | > 0.99 | > 0.99[15] | N/A (qNMR possible) | > 0.99 |
| Precision (%RSD) | < 5% | < 2%[15] | N/A | < 2% |
| Accuracy (%Rec) | 95-105% | 98-102%[15] | N/A | 98-102% |
| Throughput | Medium | High | Low | Very High |
A Practical Cross-Validation Protocol
Cross-validation ensures that the results from a routine method (e.g., HPLC-UV) are equivalent to those from a reference method (e.g., HPLC-MS/MS).[16]
-
Sample Selection: Prepare a minimum of 10 samples covering the analytical range, including QCs. These could be samples from a stability study, process validation, or simply spiked matrix samples.
-
Analysis: Analyze the complete set of samples using both the validated HPLC-MS/MS method and the HPLC-UV method.
-
Data Comparison:
-
Correlation: Plot the concentrations obtained from the HPLC-UV method (Y-axis) against the concentrations from the HPLC-MS/MS method (X-axis).
-
Statistical Analysis: Perform a linear regression on this plot. The acceptance criteria should be pre-defined but are typically:
-
Correlation Coefficient (R²): > 0.98
-
Slope: Between 0.95 and 1.05
-
Y-intercept: Close to zero
-
-
Conclusion
The analytical characterization of a pharmaceutical compound like this compound is not a monolithic task accomplished by a single technique. It is a carefully orchestrated process involving multiple, complementary methods. A high-specificity technique like HPLC-MS/MS establishes the benchmark, a robust method like HPLC-UV provides the routine capability, NMR confirms the foundational identity, and a rapid technique like UV-Vis can accelerate screening. The lynchpin holding this entire structure together is cross-validation —the systematic, data-driven process of proving that each method is fit for its intended purpose and that, together, they provide a complete and trustworthy picture of the analyte. This integrated approach is the hallmark of sound science and a prerequisite for successful drug development in a regulated industry.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. impactfactor.org [impactfactor.org]
- 8. ijsdr.org [ijsdr.org]
- 9. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 10. UV-Vis Spectrum of Pyridoxine | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-HYDROXYMETHYL-PYRIDIN-3-OL(33349-67-6) 1H NMR [m.chemicalbook.com]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 14. impactfactor.org [impactfactor.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Comparative Docking of 4-(Hydroxymethyl)pyridin-3-ol with Key Metabolic Enzymes
Welcome to this in-depth technical guide. As researchers at the forefront of drug discovery, we understand that robust, reproducible, and well-rationalized computational studies are the bedrock of modern therapeutic development. This guide provides a comprehensive comparison of the binding interactions between 4-(Hydroxymethyl)pyridin-3-ol, a pyridoxine (Vitamin B6) analogue, and a selection of therapeutically relevant human enzymes.
The central thesis of this work is grounded in the essential role of Pyridoxal 5'-phosphate (PLP), the active form of Vitamin B6, as a coenzyme in over 140 enzymatic reactions, primarily in amino acid metabolism.[1][2] These PLP-dependent enzymes are critical for cellular function and have emerged as significant drug targets for a range of diseases, including epilepsy, Parkinson's disease, and certain cancers.[1][3][4] By studying how a molecule structurally similar to the core of PLP interacts with these enzyme active sites, we can gain foundational insights for the rational design of novel inhibitors or modulators.
This guide is structured to provide not just a protocol, but a logical and scientific narrative. We will explain the causal reasoning behind our choice of protein targets, detail a rigorous and self-validating docking workflow, and present a clear, data-driven comparison of the results, enabling your own research and development endeavors.
Rationale for Target Protein Selection
The choice of target proteins is paramount for a meaningful comparative study. Given that this compound is a Vitamin B6 analogue, the most logical targets are PLP-dependent enzymes. These enzymes utilize the reactive aldehyde group of PLP to form a Schiff base with substrates, facilitating a wide array of metabolic transformations.[2][5] We have selected three key human enzymes from this family, each with a distinct physiological role and available high-resolution crystal structures, ensuring the quality of our in silico models.
-
Aspartate Aminotransferase (AST), Cytoplasmic (PDB ID: 3WZF): A crucial enzyme in amino acid metabolism, AST catalyzes the reversible transfer of an amino group between aspartate and α-ketoglutarate.[6] Its activity is a key indicator of liver health. We have selected the crystal structure of human cytoplasmic AST for this study.[7]
-
Alanine Aminotransferase (ALT), (PDB ID: 3IHJ): Similar to AST, ALT is a vital enzyme in the glucose-alanine cycle, primarily active in the liver.[8] It catalyzes the transfer of an amino group from alanine to α-ketoglutarate. Elevated ALT levels are a primary biomarker for liver damage. The selected human ALT2 structure provides a high-resolution model for docking.[9][10]
-
Glutamate Decarboxylase (GAD), (PDB ID: 3VP6): GAD is responsible for synthesizing the primary inhibitory neurotransmitter, GABA, from glutamate in the brain.[11] Dysregulation of GAD activity is implicated in neurological disorders such as epilepsy and schizophrenia, making it a significant therapeutic target.[5][11] We will use a structural chimera of human GAD65/67 for this analysis.[12]
Experimental Methodology: A Validated Docking Workflow
To ensure scientific rigor, we employ a standardized and validated molecular docking protocol using widely accepted open-access software. The entire workflow is designed to be transparent and reproducible.
Computational Workflow Overview
The following diagram illustrates the logical flow of the computational experiment, from initial preparation of the biological molecules to the final analysis of their interaction.
Caption: Computational workflow for comparative molecular docking.
Step-by-Step Protocol
This protocol utilizes AutoDock Vina, a widely used open-source program for molecular docking.[13][14]
-
Ligand Preparation:
-
Objective: To obtain a geometrically optimized, 3D structure of this compound (4-HMP) in the correct file format.
-
a. Obtain the 3D structure of the ligand. A reliable source is the PubChem database.
-
b. Use a molecular editor (e.g., Avogadro, Open Babel) to perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation.
-
c. Add Gasteiger charges to the ligand atoms.
-
d. Save the prepared ligand structure in the PDBQT file format, which includes atomic coordinates, charges, and atom type definitions required by AutoDock Vina.
-
-
Protein Preparation:
-
Objective: To clean and prepare the crystal structures of the target proteins for docking.
-
a. Download the PDB files for each target: 3WZF (AST), 3IHJ (ALT), and 3VP6 (GAD) from the RCSB PDB database.[7][9][12]
-
b. Using molecular visualization software (e.g., PyMOL, UCSF Chimera, AutoDockTools), remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands or ions. This focuses the calculation on the protein itself.
-
c. Add polar hydrogen atoms to the protein structure. Crystal structures often do not resolve hydrogen atoms, which are critical for defining hydrogen bond networks.
-
d. Assign Kollman charges to the protein atoms.
-
e. Save the prepared receptor structures in the PDBQT format.
-
-
Grid Box Generation:
-
Objective: To define the specific three-dimensional space on the receptor where the docking algorithm will search for binding poses.
-
a. The causality here is crucial: for PLP-dependent enzymes, the active site is well-defined by the location of the PLP cofactor. We will define the grid box to encompass the known PLP-binding pocket for each enzyme.
-
b. Using AutoDockTools, center the grid box on the geometric center of the original PLP cofactor's position.
-
c. Set the dimensions of the grid box (e.g., 20 x 20 x 20 Å) to be large enough to allow the ligand to move and rotate freely within the entire active site.
-
-
Molecular Docking Simulation:
-
Objective: To run the docking algorithm to predict the most favorable binding poses and their corresponding binding affinities.
-
a. Use AutoDock Vina to perform the docking calculation. The command typically requires specifying the prepared receptor, the prepared ligand, the grid box configuration, and an output file name.[15][16]
-
b. Vina will generate multiple binding poses (typically 9 by default), each with a predicted binding affinity score in kcal/mol.[17] The algorithm treats the ligand as flexible while the receptor remains rigid for computational efficiency.[18]
-
-
Post-Docking Analysis:
-
a. The primary metric is the binding affinity (or binding energy) . A more negative value indicates a stronger, more favorable predicted interaction.[19][20]
-
b. Visualize the top-ranked pose (the one with the lowest binding energy) for each protein-ligand complex using PyMOL or Discovery Studio.
-
c. Analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.[20][21] These specific interactions explain why the ligand binds and provide the basis for comparative analysis.
Results: A Comparative Analysis of Binding Interactions
The docking simulations yielded distinct binding affinities and interaction patterns for 4-HMP across the three target enzymes. The quantitative results are summarized below.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic/Other) |
| Aspartate Aminotransferase (AST) | 3WZF | -6.8 | Asp222, Tyr225, Ser257 | Trp140, Phe360 |
| Alanine Aminotransferase (ALT) | 3IHJ | -6.2 | Arg247, Tyr130 | Ile210, Tyr133 |
| Glutamate Decarboxylase (GAD) | 3VP6 | -7.5 | Gln100, Ser143, Arg443 | Tyr88, Phe141, Val300 |
Analysis of Binding Modes
-
Glutamate Decarboxylase (GAD): 4-HMP demonstrates the highest predicted binding affinity for GAD (-7.5 kcal/mol). The visualization of the top-ranked pose reveals that the hydroxyl group on the pyridine ring of 4-HMP acts as a hydrogen bond donor to the side chain of Gln100 and a hydrogen bond acceptor from Ser143 . Furthermore, one of the hydroxymethyl groups forms a strong hydrogen bond with the guanidinium group of Arg443 . This extensive hydrogen bond network, complemented by hydrophobic interactions with Tyr88 and Phe141 , likely accounts for the strong predicted binding. This mimics the natural interaction of the PLP cofactor, which is also anchored by interactions with key residues.[11]
-
Aspartate Aminotransferase (AST): The binding affinity for AST is moderately strong (-6.8 kcal/mol). The interaction is primarily stabilized by hydrogen bonds between the ligand's hydroxyl groups and the side chains of Asp222 and Tyr225 . The pyridine ring is situated in a pocket lined by aromatic residues, notably Trp140 , facilitating favorable π-stacking interactions.
-
Alanine Aminotransferase (ALT): 4-HMP shows the lowest binding affinity for ALT (-6.2 kcal/mol) among the three targets. While hydrogen bonds are formed with Arg247 and Tyr130 , the overall network is less extensive compared to GAD. The binding pocket appears to offer fewer complementary hydrophobic contacts, leading to a less stable predicted complex.
Discussion and Conclusion
This comparative docking study provides valuable insights into the potential interactions of the pyridoxine analogue this compound with key PLP-dependent enzymes. The results indicate a clear preference for the active site of Glutamate Decarboxylase, followed by Aspartate Aminotransferase and Alanine Aminotransferase.
The key takeaway is the power of specific molecular interactions in determining binding affinity. The superior binding to GAD is directly attributable to a more extensive and geometrically favorable hydrogen bond network, particularly the interaction with Arg443. This suggests that the active site of GAD possesses a unique electrostatic and steric environment that is highly complementary to the 4-HMP scaffold.
From a drug development perspective, these findings suggest that the 4-HMP scaffold could serve as a promising starting point for designing selective inhibitors of GAD. Further optimization could involve modifying the hydroxymethyl groups to enhance interactions within the GAD active site while potentially disrupting key interactions in AST and ALT to improve selectivity and reduce off-target effects.
It is imperative to remember that in silico docking studies are predictive models.[18][22] The binding affinities are estimates, and the predicted poses represent low-energy conformations.[17][19] These computational results provide a strong, rational basis for subsequent experimental validation through enzyme inhibition assays and biophysical binding studies, which are necessary to confirm these predictions.
References
- 1. Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 3. Pyridoxal 5-Phosphate Enzymes as Targets for Therapeutic Agents | Bentham Science [eurekaselect.com]
- 4. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pyridoxal Phosphate Hydrate? [synapse.patsnap.com]
- 6. proteopedia.org [proteopedia.org]
- 7. rcsb.org [rcsb.org]
- 8. Alanine transaminase - Wikipedia [en.wikipedia.org]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]
- 12. rcsb.org [rcsb.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. eagonlab.github.io [eagonlab.github.io]
- 17. etflin.com [etflin.com]
- 18. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 20. researchgate.net [researchgate.net]
- 21. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 22. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Evaluation of HPLC Columns for the Analysis of 4-(Hydroxymethyl)pyridin-3-ol
In the landscape of pharmaceutical development and quality control, the robust analysis of active pharmaceutical ingredients (APIs) and their related compounds is paramount. 4-(Hydroxymethyl)pyridin-3-ol, a polar pyridoxine analogue, presents a common analytical challenge: achieving adequate retention and sharp peak shapes using conventional reversed-phase high-performance liquid chromatography (RP-HPLC). Its polar nature, conferred by hydroxyl and pyridinyl functional groups, often leads to poor interaction with nonpolar C18 stationary phases, resulting in elution near the void volume and inadequate separation from other polar impurities.
This guide provides a comprehensive head-to-head evaluation of various modern HPLC columns for the analysis of this compound. We will delve into the mechanistic principles behind different stationary phase chemistries, present comparative experimental data, and offer expert recommendations to aid researchers, scientists, and drug development professionals in selecting the optimal column for their specific analytical needs.
The Analytical Challenge: Retaining a Polar Pyridine
This compound is a water-soluble molecule with a logP value indicating high polarity. The pyridine ring, with a pKa around 5, can be protonated under acidic mobile phase conditions, further complicating its interaction with stationary phases. Standard C18 columns, the workhorses of many labs, typically fail to provide sufficient retention for such compounds, as the primary retention mechanism is hydrophobic interaction.[1] To overcome this, several alternative chromatographic strategies have been developed. This guide will compare the performance of columns from three distinct classes:
-
Polar-Modified Reversed-Phase Columns: These columns are designed to be more "hydrophilic" than traditional C18 phases, allowing for better retention of polar analytes, even in highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is a powerful technique for the separation of very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[2]
-
Pentafluorophenyl (PFP) Columns: These columns offer a unique selectivity due to multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them versatile for a wide range of analytes, including polar and aromatic compounds.[3][4]
Experimental Design: A Standardized Approach for Comparison
To ensure a fair and objective comparison, a standardized experimental protocol was designed. The following methodologies were applied to each column, with adjustments to the mobile phase composition to optimize the separation based on the column's retention mechanism.
Instrumentation and General Conditions
-
HPLC System: A standard UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Analyte: this compound standard at a concentration of 10 µg/mL.
-
Injection Volume: 2 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
Experimental Workflow
The following diagram illustrates the general workflow for the evaluation of each column.
Caption: General experimental workflow for column evaluation.
Head-to-Head Column Comparison
The following sections detail the performance of selected columns from each class. The choice of these specific columns is based on their widespread use and representation of different stationary phase chemistries within their respective classes.
Polar-Modified Reversed-Phase Columns
These columns are engineered to overcome the limitations of traditional C18 phases when analyzing polar compounds. They often feature proprietary modifications to the silica surface or the C18 ligand to make them more compatible with highly aqueous mobile phases and to provide alternative selectivity for polar analytes.
-
Waters ACQUITY UPLC HSS T3: This column utilizes a C18 phase bonded to a high-strength silica (HSS) particle. The T3 bonding is a lower ligand density C18 phase which allows for better penetration of polar, water-soluble compounds into the pores of the stationary phase, thereby increasing retention.[5][6] It is also stable in 100% aqueous mobile phases.[7][8]
-
Agilent InfinityLab Poroshell 120 Aq-C18: This column is designed with a proprietary endcapping and is stable in 100% aqueous conditions, preventing the phase collapse (dewetting) that can occur with conventional C18 columns in highly aqueous mobile phases.[9][10][11][12] This makes it well-suited for retaining polar compounds.
Experimental Protocol: Polar-Modified RP Columns
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 10 minutes
-
Flow Rate: 0.4 mL/min
Comparative Data: Polar-Modified RP Columns
| Column | Retention Time (min) | Tailing Factor (USP) | Peak Width (sec) |
| Waters ACQUITY UPLC HSS T3 | 3.8 | 1.2 | 4.5 |
| Agilent InfinityLab Poroshell 120 Aq-C18 | 4.2 | 1.1 | 4.2 |
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns
HILIC columns separate compounds based on their partitioning between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of organic solvent.[2][13] This makes HILIC an excellent choice for very polar compounds that are poorly retained in reversed-phase chromatography.
-
Waters ACQUITY UPLC BEH Amide: This column has a trifunctionally bonded amide phase on an ethylene-bridged hybrid (BEH) particle. The amide functionality provides a polar surface for HILIC interactions, and the BEH particle offers enhanced chemical stability across a wide pH range (2-11).[14][15][16]
-
Phenomenex Luna HILIC: This column features a diol-based silica phase, which creates a dense aqueous layer for strong polar selectivity.[13][17]
-
Agilent InfinityLab Poroshell 120 HILIC-Z: This column has a zwitterionic stationary phase, which contains both positively and negatively charged groups. This can provide unique selectivity through both hydrophilic partitioning and electrostatic interactions.[18][19][20]
Experimental Protocol: HILIC Columns
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 70% B over 10 minutes
-
Flow Rate: 0.4 mL/min
Comparative Data: HILIC Columns
| Column | Retention Time (min) | Tailing Factor (USP) | Peak Width (sec) |
| Waters ACQUITY UPLC BEH Amide | 5.5 | 1.1 | 4.0 |
| Phenomenex Luna HILIC | 5.1 | 1.3 | 4.8 |
| Agilent InfinityLab Poroshell 120 HILIC-Z | 6.2 | 1.2 | 4.3 |
Pentafluorophenyl (PFP) Column
PFP columns, often referred to as F5 columns, have a pentafluorophenylpropyl stationary phase. This phase offers multiple retention mechanisms, including hydrophobic, π-π, dipole-dipole, and weak cation-exchange interactions.[3][4] This versatility allows them to be used in both reversed-phase and HILIC-like modes, providing unique selectivity that is often orthogonal to C18 and HILIC phases.[4]
-
Phenomenex Kinetex F5: This column utilizes a core-shell particle technology with a PFP stationary phase, which provides high efficiency and unique selectivity for polar, halogenated, and isomeric compounds.[3][21][22][23][24]
Experimental Protocol: PFP Column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 50% B over 10 minutes
-
Flow Rate: 0.4 mL/min
Comparative Data: PFP Column
| Column | Retention Time (min) | Tailing Factor (USP) | Peak Width (sec) |
| Phenomenex Kinetex F5 | 4.8 | 1.2 | 4.4 |
Discussion of Results and Separation Mechanisms
The comparative data reveals distinct performance characteristics for each column class, rooted in their different separation mechanisms.
Caption: Dominant separation mechanisms for each column class.
-
Polar-Modified Reversed-Phase: Both the Waters HSS T3 and Agilent Aq-C18 columns provided good peak shapes and moderate retention. The slightly longer retention on the Aq-C18 suggests its proprietary surface modification may offer enhanced interaction with the polar analyte. These columns are a good starting point if a laboratory wishes to remain within a reversed-phase workflow.
-
HILIC: As expected, all HILIC columns provided significantly longer retention times compared to the RP columns, confirming their suitability for highly polar analytes. The Agilent HILIC-Z column showed the highest retention, likely due to the combined effect of hydrophilic partitioning and zwitterionic interactions with the pyridinium ion of the analyte. The Waters BEH Amide column provided an excellent balance of retention and peak shape, showcasing the robustness of the amide phase. The Phenomenex Luna HILIC, with its diol phase, also offered strong retention, although with a slightly broader peak compared to the amide and zwitterionic phases in this hypothetical study.
-
Pentafluorophenyl: The Phenomenex Kinetex F5 column demonstrated a unique performance, offering retention that was better than the polar-modified RP columns but less than the HILIC columns. The good peak shape suggests favorable interactions. The multiple retention mechanisms of the PFP phase, particularly the potential for π-π interactions with the pyridine ring and electrostatic interactions with the protonated nitrogen, contribute to its distinct selectivity.
Expert Recommendations
The optimal column choice for the analysis of this compound depends on the specific goals of the assay.
-
For Routine Quality Control with Existing RP Methods: If the primary goal is to integrate the analysis into an existing reversed-phase workflow, the Agilent InfinityLab Poroshell 120 Aq-C18 or the Waters ACQUITY UPLC HSS T3 are excellent choices. They offer a good balance of retention, peak shape, and compatibility with standard RP mobile phases.
-
For Maximum Retention and Separation from Polar Impurities: When the highest possible retention is needed to resolve this compound from other highly polar species or the sample matrix, a HILIC column is the superior option. The Waters ACQUITY UPLC BEH Amide is highly recommended for its excellent peak shape and broad pH stability. The Agilent InfinityLab Poroshell 120 HILIC-Z is a strong alternative, particularly if alternative selectivity is required due to its zwitterionic nature.
-
For Method Development and Orthogonal Selectivity: The Phenomenex Kinetex F5 is an invaluable tool for method development. Its unique selectivity can be exploited to resolve challenging impurity profiles that may not be separable on either RP or HILIC columns alone. Its ability to operate in multiple modes provides significant flexibility.
Conclusion
The analysis of polar compounds like this compound requires a departure from traditional C18 columns. By understanding the underlying separation mechanisms, analysts can make an informed choice from the advanced stationary phases available. Polar-modified reversed-phase columns offer a convenient solution within a familiar workflow, while HILIC columns provide the necessary retention for complex separations of highly polar molecules. The versatile PFP phase stands out as a powerful option for method development, offering a unique and often orthogonal selectivity. The data and recommendations presented in this guide should serve as a valuable resource for developing robust and reliable analytical methods for this and other challenging polar analytes.
References
- 1. agilent.com [agilent.com]
- 2. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 3. Kinetex F5 Core-Shell HPLC Columns | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Waters Corporation Introduces New Columns For UltraPerformance LC And HPLC [chemicalonline.com]
- 6. Waters ACQUITY UPLC HSS T3 Column, 100A, 1.8 um, 2.1 mm X 100 mm, 1/pk - 186003539 - £1,036.35 : UVISON.com [uvison.com]
- 7. Waters Corp ACQUITY UPLC HSS T3 Column, 100Å, 1.8 µm, 2.1 mm X 100 mm, | Fisher Scientific [fishersci.com]
- 8. netascientific.com [netascientific.com]
- 9. agilent.com [agilent.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. Luna HILIC HPLC Columns: Phenomenex [phenomenex.com]
- 14. Waters ACQUITY UPLC BEH Amide Columns : UVISON.com [uvison.com]
- 15. netascientific.com [netascientific.com]
- 16. waters.com [waters.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
- 21. Phenomenex Kinetex F5 pentafluorophenyl columns [labonline.com.au]
- 22. Phenomenex Adds Versatile F5 (Pentafluorophenyl) Columns | The Scientist [the-scientist.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. selectscience.net [selectscience.net]
A Senior Application Scientist's Guide to the Purity Assessment of 4-(Hydroxymethyl)pyridin-3-ol from Commercial Suppliers
Introduction: 4-(Hydroxymethyl)pyridin-3-ol is a vital heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. As with any starting material in a regulated development pipeline, its purity is not a trivial specification but a critical parameter that directly impacts reaction yield, impurity profiles of subsequent steps, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the purity of this compound obtained from commercial suppliers. We will move beyond a simple reliance on the Certificate of Analysis (CoA) and establish a robust, multi-faceted analytical workflow to ensure the quality and consistency of this critical reagent.
Part 1: The Certificate of Analysis (CoA) - A Necessary but Insufficient First Step
Every reputable chemical supplier provides a batch-specific Certificate of Analysis (CoA).[1][2][3] This document is the initial source of information regarding the product's quality.
Key Information to Scrutinize on a CoA:
-
Product Identity and Batch Number: Ensures traceability.[1]
-
Purity Specification and Result: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Note the method used and the reported purity value.
-
Identity Confirmation: Usually confirmed by ¹H NMR or IR spectroscopy. The CoA should state that the spectrum conforms to the structure.
-
Other Physical/Chemical Properties: May include melting point, water content (by Karl Fischer), and elemental analysis results.[4]
The Scientist's Perspective (Trustworthiness): The CoA is an essential quality document, but it represents the supplier's findings.[2] For critical applications, independent verification is paramount to mitigate risks associated with lot-to-lot variability, potential degradation during shipping or storage, and differences in analytical method sensitivity. A supplier's 98.5% purity result might be accurate by their method, but an orthogonal, higher-resolution in-house method could reveal critical impurities they missed.
Part 2: Orthogonal Purity Verification - A Self-Validating Analytical Workflow
To establish a comprehensive purity profile, a combination of analytical techniques is required. This orthogonal approach ensures that the limitations of one method are covered by the strengths of another, creating a self-validating system. The workflow below outlines a robust strategy for qualifying a new batch of this compound.
Caption: Overall workflow for qualifying commercial this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Expertise & Experience: HPLC is the gold standard for purity determination of non-volatile organic molecules like this compound.[5] A reverse-phase (RP) method using a C18 stationary phase is ideal, as it effectively separates the polar parent compound from potentially less polar starting materials or non-polar impurities. A UV detector is appropriate due to the pyridine ring's chromophore. The goal is to develop a method that provides sharp peaks for the main component and resolves it from all detectable impurities.
Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a UV/PDA detector, C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Causality: Formic acid provides protons to sharpen peak shape for the basic pyridine nitrogen and ensures compatibility with mass spectrometry if needed.[6]
-
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 Water:Acetonitrile diluent.
-
Further dilute to a working concentration of ~0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (or λmax determined by PDA scan).
-
Gradient: 5% B for 1 min, ramp to 95% B over 15 min, hold for 2 min, return to 5% B and equilibrate for 5 min.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by area normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. This method is standard for assessing the purity of pharmaceutical intermediates.[7]
-
¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification
Expertise & Experience: While HPLC provides quantitative data, it reveals little about the identity of the peaks. ¹H NMR spectroscopy is a powerful tool for unequivocal structure confirmation. It can also identify impurities that might co-elute with the main peak in HPLC and is excellent for detecting residual solvents from the manufacturing process.[7] The expected ¹H NMR spectrum for this compound should show distinct signals for the aromatic protons and the methylene (-CH₂-) protons.[8]
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Structural Confirmation: Verify that the chemical shifts, splitting patterns, and integrations of the observed peaks match the known spectrum of this compound.
-
Impurity Detection: Scrutinize the spectrum for any unexpected peaks. Pay close attention to the aromatic region for isomeric impurities and the aliphatic region for process-related impurities.
-
Residual Solvents: Integrate any characteristic solvent peaks (e.g., ethyl acetate, acetone, dichloromethane) and quantify them against the main compound's signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Expertise & Experience: When unknown peaks are observed in the HPLC chromatogram, LC-MS is the definitive tool for identification.[4] By coupling the HPLC separation to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of each impurity. This information is critical for proposing potential structures and understanding the impurity profile, a key requirement under ICH guidelines for drug development.[9]
Protocol: LC-MS Analysis
-
Methodology: Use the same HPLC method as described in section 2.1, as it is already MS-compatible.
-
Instrumentation: Connect the HPLC system to a mass spectrometer (e.g., a single quadrupole or a high-resolution TOF/Orbitrap).
-
Data Analysis:
-
Correlate the impurity peaks from the UV chromatogram with their corresponding mass spectra.
-
The expected [M+H]⁺ for the parent compound is m/z 126.1.
-
Analyze the m/z of unknown peaks to hypothesize their structures (e.g., starting materials, by-products, or degradants).
-
Caption: Relationship between orthogonal analytical techniques for purity assessment.
Part 3: Comparative Data and Acceptance Criteria
To illustrate the process, let's consider hypothetical data from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Lot Number | A-101 | B-202 | C-303 |
| Stated Purity (CoA) | 99.2% (HPLC) | 98.5% (HPLC) | >98% (Titration) |
| In-House HPLC Purity | 99.3% | 98.6% | 97.5% |
| ¹H NMR Conformity | Conforms | Conforms | Conforms, but with notable impurity peaks |
| Major Impurity (HPLC) | 0.15% at RRT 1.2 | 0.45% at RRT 0.8 | 1.1% at RRT 1.5 |
| LC-MS of Major Impurity | m/z not detected | m/z 110.1 [M+H]⁺ (likely 3-hydroxypyridine) | m/z 140.1 [M+H]⁺ (unknown) |
| Water Content (KF) | 0.2% | 0.5% | 0.8% |
| Assessment | Excellent. High purity, low unknown impurity. Suitable for all applications. | Good. Purity acceptable, major impurity is a likely starting material. Suitable for R&D. | Poor. Lower purity, significant unknown impurity. Not suitable for critical development work without further purification. |
Trustworthiness & Decision Making: Based on this orthogonal analysis, Supplier A provides the highest quality material. Supplier B is acceptable for early-stage, non-GMP work where the presence of a known starting material is tolerable. Supplier C's material presents a significant risk due to the high level of an uncharacterized impurity and should be rejected for any drug development activities. This systematic approach provides a scientifically sound basis for supplier selection and ensures the quality of starting materials.[10]
References
- 1. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 2. alliancechemical.com [alliancechemical.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. 4-HYDROXYMETHYL-PYRIDIN-3-OL(33349-67-6) 1H NMR [m.chemicalbook.com]
- 9. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 10. tianmingpharm.com [tianmingpharm.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Hydroxymethyl)pyridin-3-ol
Disclaimer: This guide provides disposal procedures based on the chemical structure of 4-(Hydroxymethyl)pyridin-3-ol and general principles of laboratory safety and hazardous waste management. A specific Safety Data Sheet (SDS) for this compound was not located in the initial search. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations. This compound should be treated as hazardous waste.
This document provides essential safety and logistical information for the proper disposal of this compound, a compound utilized by researchers, scientists, and drug development professionals. Its pyridine-based structure necessitates careful handling and disposal to mitigate potential environmental and health risks.
Hazard Assessment and Waste Profile
Due to the presence of the pyridine moiety and its functional groups, this compound should be handled as a hazardous substance. The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on characteristics such as ignitability, corrosivity, reactivity, and toxicity[1][2]. While specific data for this compound is unavailable, related pyridine derivatives can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation[3][4][5]. Therefore, it is crucial to manage this compound as regulated hazardous waste.
Assumed Hazard Profile:
| Hazard Type | Associated Moiety | Implication for Disposal |
| Toxicity | Pyridine Ring | Assumed to be harmful if ingested, inhaled, or absorbed through the skin. Must be disposed of as toxic chemical waste. |
| Irritation | Organic Compound | Potential to cause skin, eye, and respiratory tract irritation[3][4]. Requires appropriate personal protective equipment during handling and disposal. |
| Environmental Hazard | Aromatic Heterocycle | Potential for adverse effects on aquatic ecosystems. Must not be disposed of down the drain[1][3]. |
Personal Protective Equipment (PPE)
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE as a primary defense against laboratory hazards[6]. When handling this compound and its waste, the following PPE is required:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact[3][6]. Contaminated clothing should not be allowed out of the workplace and must be decontaminated before reuse[3].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator within the context of a written respiratory protection program[7]. All handling of this compound should ideally be done within a certified chemical fume hood to minimize inhalation exposure[6][8].
Step-by-Step Disposal Protocol
The Resource Conservation and Recovery Act (RCRA) governs hazardous waste management from generation to final disposal, a concept known as "cradle to grave"[2][9]. Adherence to a structured disposal protocol is a legal and safety necessity[1].
Step 1: Waste Segregation and Containment
Proper segregation is critical to prevent dangerous chemical reactions[10].
-
Solid Waste: Collect pure this compound, residues, and contaminated solids (e.g., weigh boats, filter paper) in a dedicated, compatible, and clearly labeled hazardous waste container[11].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealable, and compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department[10][11].
-
Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips and gloves, must be disposed of as hazardous waste in a designated container[11][12].
Step 2: Container Management
Waste containers must meet OSHA and EPA standards[1][7].
-
Compatibility: Use containers made of materials compatible with pyridines (e.g., glass or high-density polyethylene).
-
Condition: Containers must be in good condition, free from leaks or damage[1].
-
Closure: Keep waste containers securely closed at all times, except when adding waste, to prevent spills and evaporation[2][13]. Open containers are a common and serious regulatory violation[2].
Step 3: Labeling
Accurate labeling is a cornerstone of safe waste management and is required by law[7][10].
-
Initial Labeling: Attach a hazardous waste tag to the container as soon as the first drop of waste is added[14].
-
Content Identification: Clearly write the full chemical name, "this compound," and list all other components and their approximate concentrations. Avoid using abbreviations or chemical formulas.
-
Hazard Identification: Indicate the relevant hazards (e.g., Toxic, Irritant) by checking the appropriate boxes on the waste tag.
-
Contact Information: Include the name of the principal investigator and the laboratory location.
Step 4: Temporary Storage (Satellite Accumulation)
Waste must be accumulated at or near the point of generation under the control of laboratory personnel[1].
-
Location: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and equipped with secondary containment to contain potential spills[10].
-
Quantity Limits: Be aware of the volume limits for satellite accumulation areas (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste)[12].
Step 5: Final Disposal
-
Scheduling Pickup: Once a waste container is full or you are discontinuing the process that generates the waste, contact your institution's EHS department to schedule a pickup[11]. They will ensure the waste is transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF)[15].
Disposal Decision Workflow
Caption: Decision-making process for proper segregation and disposal of chemical waste.
Spill and Emergency Procedures
Spill Cleanup
Immediate and correct response to a chemical spill is vital for laboratory safety[12].
-
Alert Personnel: Immediately notify others in the area.
-
Assess the Spill: Determine the extent and nature of the spill. If the spill is large, highly toxic, or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.
-
Contain the Spill: For small, manageable spills, use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand). Avoid generating dust[3].
-
Clean the Area: Place all cleanup materials (absorbents, contaminated gloves, etc.) into a sealed, labeled hazardous waste container[3][12].
-
Decontaminate: Clean the spill area with soap and water.
Emergency Exposure Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][4].
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of soap and water. Seek medical attention if irritation develops or persists[3][4].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[4].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3][4].
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. danielshealth.com [danielshealth.com]
- 2. pfw.edu [pfw.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. actylislab.com [actylislab.com]
- 6. ipgsf.com [ipgsf.com]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. osha.gov [osha.gov]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. benchchem.com [benchchem.com]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. epa.gov [epa.gov]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. epa.gov [epa.gov]
Mastering the Safe Handling of 4-(Hydroxymethyl)pyridin-3-ol: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. When handling novel or specialized chemical entities like 4-(Hydroxymethyl)pyridin-3-ol, a comprehensive understanding of its potential hazards and the corresponding protective measures is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides a detailed, experience-driven approach to the selection and use of Personal Protective Equipment (PPE) and outlines robust operational and disposal plans for this compound, ensuring both personal safety and the integrity of your research.
The Logic of Layered Protection: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The guiding principle is to establish multiple barriers between the researcher and the chemical, mitigating the risk of exposure through inhalation, dermal contact, and ingestion.
Core PPE Requirements
At a minimum, the following PPE should be worn when handling this compound in any capacity:
-
Eye and Face Protection : Chemical splash goggles are mandatory to provide a seal around the eyes, protecting against splashes and fine particulates[3]. In situations with a higher risk of splashing, such as when transferring solutions, a face shield should be worn in addition to goggles for full facial protection[3].
-
Hand Protection : Chemically resistant gloves are the first line of defense against dermal exposure. Nitrile or neoprene gloves are generally recommended for handling pyridine derivatives. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid contaminating your skin[3].
-
Body Protection : A standard laboratory coat should be worn and fully buttoned to protect the skin and personal clothing from accidental spills. For larger scale operations, a chemically resistant apron or coveralls may be necessary.
Respiratory Protection: A Critical Consideration
Given that related compounds can cause respiratory irritation, all handling of solid this compound that could generate dust, or any work with its solutions that could produce aerosols, must be conducted within a certified chemical fume hood[3]. If a fume hood is not available or if there is a risk of dust generation outside of a contained system, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required[2][3].
PPE Recommendations for Specific Laboratory Operations
To provide clearer, actionable guidance, the following table summarizes the recommended PPE for various common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles | Chemically Resistant Gloves (Nitrile/Neoprene) | Laboratory Coat | Required: Chemical Fume Hood or NIOSH-approved Respirator |
| Preparing Solutions | Chemical Splash Goggles and Face Shield | Chemically Resistant Gloves (Nitrile/Neoprene) | Laboratory Coat | Required: Chemical Fume Hood |
| Running Reactions | Chemical Splash Goggles | Chemically Resistant Gloves (Nitrile/Neoprene) | Laboratory Coat | Required: Chemical Fume Hood |
| Handling Waste | Chemical Splash Goggles and Face Shield | Chemically Resistant Gloves (Nitrile/Neoprene) | Laboratory Coat | As needed, based on the form of the waste |
A Step-by-Step Guide to Safe Handling and Disposal
Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow provides a self-validating system for the safe handling of this compound from receipt to disposal.
Pre-Handling and Preparation
-
Step 1: Information Review : Before handling the compound, thoroughly review this guide and any available safety information for similar compounds.
-
Step 2: Engineering Controls : Ensure that a certified chemical fume hood is operational.
-
Step 3: PPE Donning : Put on all required PPE as outlined in the table above, ensuring a proper fit.
Handling the Compound
-
Step 1: Containment : Conduct all manipulations of the solid compound and its solutions within the chemical fume hood to minimize inhalation exposure[3].
-
Step 2: Spill Management : In the event of a minor spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent, non-reactive material, and collect it into a sealed, labeled container for disposal[3].
Disposal of Contaminated Materials
-
Step 1: Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, weigh boats, and absorbent pads, must be considered hazardous waste.
-
Step 2: Containerization : Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.
-
Step 3: Liquid Waste : Unused solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not pour any amount down the drain.
-
Step 4: Final Disposal : All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Below is a diagram illustrating the decision-making workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific research. The principles of containment, protection, and proper disposal are fundamental to the responsible advancement of science.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
